5-Bromo-3-isoxazolemethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1446408-51-0 |
|---|---|
Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
(5-bromo-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)6-8-4/h1,7H,2H2 |
InChI Key |
MEVWPRDNLPDOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CO)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Properties, Synthesis, and Reactions
An Important Note on the Subject Compound: Information regarding "5-Bromo-3-isoxazolemethanol" is limited. This guide will focus on the closely related and well-documented compound, 3-Bromo-5-methylisoxazole , which serves as a valuable building block in organic synthesis and drug discovery. The physical, chemical, and reactive properties of this analog provide a strong foundation for understanding the chemical behavior of brominated isoxazoles.
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 3-Bromo-5-methylisoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details experimental protocols for its synthesis and participation in common palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Physical and Chemical Properties
3-Bromo-5-methylisoxazole is a halogenated heterocyclic compound. The presence of the bromine atom at the 3-position makes it a versatile intermediate for various synthetic transformations.[1]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrNO | [2] |
| Molecular Weight | 161.98 g/mol | [2][3] |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole | [2] |
| CAS Number | 25741-97-3 | [2] |
| InChI | 1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | [2] |
| InChIKey | ICLAWFDDNFPOFQ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(Br)=NO1 |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are the expected chemical shifts for 3-Bromo-5-methylisoxazole:
-
¹H NMR: The spectrum is expected to show two signals: a singlet for the methyl protons (CH₃) and a singlet for the isoxazole ring proton (CH).
-
CH₃: Approximately δ 2.4 ppm.
-
CH (isoxazole ring): Approximately δ 6.2 ppm.
-
-
¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms.
-
C-Br (C3): This carbon, being directly attached to the electronegative bromine, will be significantly deshielded.
-
C=N (C5): The carbon adjacent to the nitrogen and bearing the methyl group.
-
CH (C4): The carbon of the isoxazole ring bonded to a hydrogen.
-
CH₃: The methyl carbon, which will be the most upfield signal.
-
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-methylisoxazole will exhibit characteristic absorption bands for the isoxazole ring and the C-Br bond.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100 | =C-H stretch (isoxazole ring) | Medium |
| ~2950-2850 | C-H stretch (methyl) | Medium |
| ~1600-1450 | C=N and C=C stretching | Medium-Strong |
| ~1450 | C-H bend (methyl) | Medium |
| ~600-500 | C-Br stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-5-methylisoxazole will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns would involve the loss of the bromine atom, followed by the fragmentation of the isoxazole ring.[5]
Experimental Protocols
Synthesis of 3-Bromo-5-methylisoxazole
A common method for the synthesis of 3-Bromo-5-methylisoxazole involves the diazotization of 3-amino-5-methylisoxazole followed by a Sandmeyer-type reaction with a bromide source.
Diagram 1: Synthesis of 3-Bromo-5-methylisoxazole.
Protocol:
-
Diazotization: 3-Amino-5-methylisoxazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~48%). The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr is prepared.
-
The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 3-Bromo-5-methylisoxazole.
Suzuki-Miyaura Cross-Coupling Reaction
3-Bromo-5-methylisoxazole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a C-C bond at the 3-position of the isoxazole ring.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction.
Protocol:
-
To a reaction vessel are added 3-Bromo-5-methylisoxazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-aryl-5-methylisoxazole.
Heck Reaction
The Heck reaction allows for the arylation of an alkene at the 3-position of the isoxazole ring using 3-Bromo-5-methylisoxazole.
Diagram 3: Heck Reaction.
Protocol:
-
In a reaction vessel, 3-Bromo-5-methylisoxazole (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., triethylamine, Et₃N, 2.0 eq) are combined.
-
The vessel is sealed and purged with an inert gas.
-
A suitable solvent, such as DMF or acetonitrile, is added.
-
The reaction mixture is heated to 100-120°C and stirred for several hours until completion.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography to give the desired 3-alkenyl-5-methylisoxazole.
Reactivity and Applications
3-Bromo-5-methylisoxazole is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the isoxazole ring, enabling the exploration of a wide chemical space for drug discovery and the development of new materials.
Safety Information
3-Bromo-5-methylisoxazole should be handled with care in a well-ventilated fume hood. It is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
3-Bromo-5-methylisoxazole is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with robust protocols for its synthesis and its application in key carbon-carbon bond-forming reactions. The information presented herein is intended to be a valuable resource for scientists and researchers engaged in the design and synthesis of novel isoxazole-containing compounds.
References
5-Bromo-3-isoxazolemethanol CAS number and molecular formula
Core Compound Identification
However, a closely related isomer, (2-Bromo-1,3-oxazol-5-yl)methanol , possesses documented identifiers which are presented below. It is crucial for researchers to verify the specific isomer relevant to their work, as structural differences will significantly impact chemical and biological activity.
Summary of Chemical Data
For the related isomer, (2-Bromo-1,3-oxazol-5-yl)methanol, the following information has been compiled:
| Identifier | Value | Source |
| CAS Number | 1092351-98-8 | CymitQuimica[1] |
| Molecular Formula | C₄H₄BrNO₂ | CymitQuimica[1] |
| Molecular Weight | 177.98 g/mol | CymitQuimica[1] |
| Purity | Min. 95% | CymitQuimica[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, handling, and application of 5-Bromo-3-isoxazolemethanol are not extensively documented in the surveyed literature. General synthetic strategies for similar bromo-isoxazole and bromo-oxazole derivatives often involve multi-step processes. These can include the cyclization of functionalized precursors to form the heterocyclic ring, followed by bromination and subsequent functional group manipulations to introduce the methanol moiety. Researchers should consult specialized organic synthesis literature for methodologies applicable to isoxazole and oxazole chemistry.
Logical Relationships in Synthesis
The synthesis of functionalized isoxazoles can be conceptualized through a logical workflow. The following diagram illustrates a generalized approach that could be adapted for the synthesis of this compound, starting from precursor materials.
Disclaimer: Due to the limited availability of specific data for this compound, this guide provides information on a closely related compound and general synthetic principles. Researchers should exercise due diligence in sourcing and validating information for their specific research needs.
References
A Technical Guide to the Spectroscopic Analysis of 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-isoxazolemethanol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its development and utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such novel molecules. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview of the expected spectroscopic data based on its chemical structure, along with generalized experimental protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural fragments and typical values observed for similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | Singlet | 1H | Isoxazole C4-H |
| ~4.8 | Doublet | 2H | -CH₂OH |
| ~3.5 | Triplet | 1H | -CH₂OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C3 |
| ~155 | Isoxazole C5 |
| ~100 | Isoxazole C4 |
| ~55 | -CH₂OH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3120-3100 | Medium | C-H stretch (isoxazole ring) |
| 2950-2850 | Medium | C-H stretch (methylene) |
| 1600-1400 | Medium-Strong | C=N and C=C stretch (isoxazole ring) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 700-600 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179/181 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |
| 150/152 | [M-CHO]⁺ |
| 100/102 | [M-CH₂OH-CO]⁺ |
| 79/81 | [Br]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high vacuum source where it is bombarded with electrons.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Technical Guide to 5-Bromo-3-isoxazolemethanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-isoxazolemethanol, a key chemical intermediate for researchers in medicinal chemistry and drug development. This document outlines its commercial availability, its application in the synthesis of targeted therapeutics, detailed experimental protocols, and the biological pathways influenced by its derivatives.
Commercial Availability and Procurement
This compound (CAS No. 25742-00-1) is readily available from a range of commercial suppliers catering to the research and pharmaceutical sectors. For ease of comparison, the following table summarizes key procurement data from prominent vendors. Researchers are advised to request certificates of analysis to ensure purity specifications meet their experimental needs.
| Supplier | Purity | Available Quantities | Indicative Pricing |
| Sigma-Aldrich | 98% | 1g | $44.00 |
| Bellen Chemistry | ≥95% | Inquire | Inquire |
| Shanghai United Scientific Co., Ltd. | 98%, 99% | 1g, 25kg, 200kg | Inquire |
| ChemicalBook | 98% (from various suppliers) | Varies | ~$1.00/kg (bulk indication) |
| Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. | Inquire | Inquire | Inquire |
Application in the Synthesis of the LSD1 Inhibitor Iadademstat (ORY-1001)
A significant application of this compound is its role as a key building block in the synthesis of Iadademstat (ORY-1001). Iadademstat is a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers.[1][2][3] The isoxazole moiety serves as a crucial pharmacophoric element, contributing to the molecule's binding affinity and inhibitory activity.
The general workflow for the utilization of this compound in a synthetic campaign towards a bioactive molecule like Iadademstat is depicted below.
Synthetic workflow utilizing this compound.
Detailed Experimental Protocol: Synthesis of an Isoxazole-Containing Precursor
While the precise, proprietary synthesis route for Iadademstat is not fully disclosed in the public domain, the following is a representative experimental protocol for a key transformation involving this compound. This protocol details the coupling of the isoxazole methanol with a suitable amine, a common step in the elaboration of this intermediate.
Objective: To synthesize a key amine-linked isoxazole intermediate.
Materials:
-
This compound (1 equivalent)
-
Thionyl chloride (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
A suitable primary or secondary amine (e.g., a substituted piperidine derivative) (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Activation of the Hydroxyl Group: To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-bromo-5-(chloromethyl)isoxazole. This intermediate is often used immediately in the next step without further purification.
-
Nucleophilic Substitution: Dissolve the crude 3-bromo-5-(chloromethyl)isoxazole in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired amine-linked isoxazole product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Context: The LSD1 Signaling Pathway in Acute Myeloid Leukemia
Derivatives of this compound, such as Iadademstat, exert their therapeutic effect by inhibiting the epigenetic regulator LSD1. In many forms of acute myeloid leukemia, LSD1 is a critical component of the CoREST transcriptional repressor complex.[4] This complex is recruited to specific gene promoters by transcription factors like GFI1, where it removes methyl marks from histone H3 (specifically mono- and di-methylation of lysine 4, H3K4me1/2), leading to chromatin compaction and gene silencing.[4][5] This silencing maintains the undifferentiated, proliferative state of the leukemic blasts.
Iadademstat covalently binds to the FAD cofactor in the active site of LSD1, irreversibly inhibiting its demethylase activity.[1] This leads to the re-expression of silenced genes that promote myeloid differentiation. The inhibition of the LSD1-CoREST complex effectively releases the differentiation block, forcing the leukemic cells to mature and undergo apoptosis.[2][6]
Mechanism of action of LSD1 inhibitors in AML.
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia [ir.vanderbilt.edu]
- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Bromo-3-isoxazolemethanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Bromo-3-isoxazolemethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative solubility data in common organic solvents. This document presents the findings of this search, provides a detailed experimental protocol for determining solubility, and includes a visual representation of the experimental workflow.
Quantitative Solubility Data
A thorough review of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for this compound in common organic solvents. While the physical and chemical properties of similar isoxazole derivatives are documented, numerical solubility values (e.g., in mg/mL or moles/L) for the target compound remain unreported in the surveyed resources.
Given the absence of published data, this guide provides a standardized experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent. This protocol is based on the widely used shake-flask method.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate), analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or small glass test tubes with screw caps
-
Constant temperature incubator shaker or a thermostatically controlled water bath with an orbital shaker
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant rate for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.
-
2.3. Data Reporting
-
Solubility should be reported in standard units, such as mg/mL or mol/L.
-
The temperature at which the solubility was determined must be specified.
-
The analytical method used for quantification should be described.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
In-depth Technical Guide: Safety, Handling, and Storage of 5-Bromo-3-isoxazolemethanol
Introduction
5-Bromo-3-isoxazolemethanol is a brominated heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards, proper handling procedures, and appropriate storage conditions is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety considerations for this compound, drawing upon general principles of chemical safety and data from analogous compounds where direct information is unavailable.
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, related brominated and isoxazole-containing compounds exhibit a range of potential hazards. Based on the structure, the following potential hazards should be considered:
-
Acute Toxicity (Oral): Many brominated organic compounds are harmful if swallowed. For instance, 3-Bromo-5-hydroxybenzoic acid is classified as Acute Toxicity Category 3.
-
Skin Corrosion/Irritation: Similar compounds can cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Many brominated compounds are very toxic to aquatic life.
Precautionary Statements (General Recommendations):
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Use only outdoors or in a well-ventilated area.[2]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table presents data for a structurally similar compound, 5-bromo-3-methyl-1,2-oxazole, to provide an estimation of properties.
| Property | Value (for 5-bromo-3-methyl-1,2-oxazole) | Data Source |
| Molecular Formula | C4H4BrNO | PubChem |
| Molecular Weight | 161.98 g/mol | PubChem[1] |
| Appearance | Not Available | - |
| Odor | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Solubility | Not Available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly documented. The following is a generalized experimental workflow for handling a potentially hazardous solid chemical in a research setting.
References
The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of isoxazole-containing compounds, delving into their synthesis, mechanisms of action, therapeutic applications, and the experimental protocols used in their evaluation.
The Versatility of the Isoxazole Moiety
The isoxazole nucleus is a key pharmacophore in numerous FDA-approved drugs, demonstrating its broad therapeutic potential.[1][2] Its derivatives have shown a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties.[3][4][5] The incorporation of the isoxazole ring can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates, leading to improved potency and reduced toxicity.[3][6]
The success of isoxazole in drug design can be attributed to several key features:
-
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, often leading to improved metabolic stability.
-
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.
-
Dipole Moment: The inherent dipole moment of the isoxazole ring can contribute to favorable interactions with protein binding pockets.
-
Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the isoxazole ring, allowing for the generation of diverse chemical libraries.[7][8]
Key Therapeutic Areas and Representative Drugs
The therapeutic impact of isoxazole-containing compounds spans multiple disease areas. The following table summarizes some key examples of FDA-approved drugs that feature the isoxazole scaffold, highlighting their therapeutic application and mechanism of action.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Valdecoxib | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor, blocking prostaglandin synthesis.[9] |
| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby blocking the proliferation of activated lymphocytes. |
| Sulfamethoxazole | Antibacterial | Inhibits dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria.[10] |
| Dicloxacillin, Cloxacillin, Oxacillin | Antibacterial | Penicillin beta-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9] |
| Risperidone | Antipsychotic | Antagonist of dopamine D2 and serotonin 5-HT2A receptors.[9] |
| Zonisamide | Anticonvulsant | Blocks voltage-gated sodium and T-type calcium channels.[2] |
Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. Another common method is the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.
A general experimental workflow for the discovery of new isoxazole-based drug candidates typically involves several key stages, from initial synthesis to biological evaluation.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Potential activities of isoxazole derivatives [wisdomlib.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-3-isoxazolemethanol from starting materials
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-3-isoxazolemethanol as a versatile precursor for the synthesis of novel and potentially bioactive heterocyclic compounds. The inherent reactivity of both the bromo and hydroxymethyl functionalities allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a key starting material for the construction of diverse heterocyclic scaffolds. The isoxazole core is a well-established pharmacophore found in numerous clinically approved drugs. The strategic placement of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position opens up avenues for sequential or one-pot reactions to generate complex molecular architectures. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. Concurrently, the hydroxymethyl group can be functionalized through oxidation, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, facilitating ring-closing reactions to form fused heterocyclic systems.
Key Applications and Synthetic Strategies
The dual functionality of this compound allows for several synthetic strategies to access novel heterocycles. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo position is highly susceptible to Suzuki, Sonogashira, and Heck coupling reactions, providing a straightforward method to introduce diverse substituents.
-
Synthesis of Fused Isoxazoles: The hydroxymethyl group can be readily converted into other functional groups to facilitate intramolecular cyclization, leading to the formation of fused systems like isoxazolo[5,4-b]pyridines.
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further points for molecular diversification.
Protocol 1: Synthesis of 5-Aryl-3-isoxazolemethanol via Suzuki Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Experimental Workflow
Caption: Workflow for Suzuki Coupling.
Materials
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Typical Amount (mmol) |
| This compound | 179944-73-1 | 193.99 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane/Water (4:1) | 123-91-1 | - | 10 mL |
Procedure
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-aryl-3-isoxazolemethanol.
Expected Results
| Product | Aryl Group | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| (5-Phenylisoxazol-3-yl)methanol | Phenyl | 85-95 | 7.75-7.70 (m, 2H), 7.50-7.40 (m, 3H), 6.55 (s, 1H), 4.80 (s, 2H), 2.10 (br s, 1H, OH) |
| (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol | 4-Methoxyphenyl | 80-90 | 7.65 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.45 (s, 1H), 4.78 (s, 2H), 3.85 (s, 3H), 2.05 (br s, 1H, OH) |
| (5-(4-Chlorophenyl)isoxazol-3-yl)methanol | 4-Chlorophenyl | 82-92 | 7.65 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.58 (s, 1H), 4.80 (s, 2H), 2.15 (br s, 1H, OH) |
Protocol 2: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
This protocol describes a two-step synthesis of isoxazolo[5,4-b]pyridine derivatives starting from the product of the Suzuki coupling, 5-aryl-3-isoxazolemethanol.
Synthetic Pathway
Caption: Synthesis of Isoxazolo[5,4-b]pyridines.
Step 1: Oxidation to 5-Aryl-isoxazole-3-carbaldehyde
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Typical Amount (mmol) |
| 5-Aryl-3-isoxazolemethanol | Varies | Varies | 1.0 |
| Manganese (IV) oxide (MnO₂) | 1313-13-9 | 86.94 | 10.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
-
To a solution of 5-aryl-3-isoxazolemethanol (1.0 mmol) in dry dichloromethane (20 mL), add activated manganese (IV) oxide (10.0 mmol).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aryl-isoxazole-3-carbaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Amino-3-aryl-isoxazolo[5,4-b]pyridine-5-carbonitrile
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Typical Amount (mmol) |
| 5-Aryl-isoxazole-3-carbaldehyde | Varies | Varies | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 |
| Ethanol | 64-17-5 | 46.07 | 15 mL |
-
In a round-bottom flask, dissolve the crude 5-aryl-isoxazole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature. The product will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 6-amino-3-aryl-isoxazolo[5,4-b]pyridine-5-carbonitrile.
Expected Results
| Product | Aryl Group | Overall Yield (from alcohol) (%) | ¹H NMR (DMSO-d₆, δ ppm) |
| 6-Amino-3-phenyl-isoxazolo[5,4-b]pyridine-5-carbonitrile | Phenyl | 70-80 | 8.55 (s, 1H), 8.10-8.05 (m, 2H), 7.65-7.55 (m, 3H), 7.40 (br s, 2H, NH₂) |
| 6-Amino-3-(4-methoxyphenyl)-isoxazolo[5,4-b]pyridine-5-carbonitrile | 4-Methoxyphenyl | 65-75 | 8.50 (s, 1H), 8.00 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 7.35 (br s, 2H, NH₂), 3.88 (s, 3H) |
| 6-Amino-3-(4-chlorophenyl)-isoxazolo[5,4-b]pyridine-5-carbonitrile | 4-Chlorophenyl | 68-78 | 8.60 (s, 1H), 8.10 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.4 Hz, 2H), 7.45 (br s, 2H, NH₂) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are flammable and should be handled with care.
-
Malononitrile is toxic and should be handled with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained professionals. The reaction conditions may need to be optimized for specific substrates. The user is solely responsible for all safety precautions and outcomes.
Application Notes and Protocols: Derivatization of the Hydroxyl Group on 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-isoxazolemethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive primary hydroxyl group and a bromo-substituted isoxazole ring offers multiple avenues for structural modification to explore structure-activity relationships (SAR). Derivatization of the hydroxyl group to form esters, ethers, and silyl ethers can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. These application notes provide detailed protocols for the esterification, etherification, and silylation of the hydroxyl group of this compound, along with representative data and workflow visualizations.
Chemical Structures and Derivatization Pathways
The primary hydroxyl group of this compound can be readily derivatized through several common organic transformations. The following diagram illustrates the key reaction pathways described in these notes.
5-Bromo-3-isoxazolemethanol: A Versatile Scaffold for Bioactive Molecule Development
Application Note: 5-Bromo-3-isoxazolemethanol is a valuable heterocyclic building block for the synthesis of a diverse range of bioactive molecules. Its utility stems from the presence of two key reactive sites: the bromine atom at the 5-position and the hydroxymethyl group at the 3-position of the isoxazole ring. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents, while the primary alcohol of the hydroxymethyl group can be readily functionalized, for instance, through etherification reactions. This dual reactivity enables the creation of extensive compound libraries for screening against various biological targets.
This document provides detailed protocols for the synthesis of bioactive ether derivatives of this compound and presents their activity against cancer cell lines, highlighting its potential in the development of novel therapeutic agents.
Key Applications in Drug Discovery
Derivatives of the isoxazole scaffold have shown a wide array of pharmacological activities, making them attractive candidates in drug discovery.[1][2][3] The isoxazole ring is a key feature in several clinically approved drugs.[2] Bioactive molecules synthesized from this compound have demonstrated potential as:
-
Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival.[2][4][5][6]
-
Kinase Inhibitors: The isoxazole core can serve as a scaffold for the design of inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8]
-
Enzyme Inhibitors: Isoxazole-containing compounds have been shown to inhibit various enzymes implicated in disease.
Data Presentation: Anticancer Activity of 5-((Aryloxy)methyl)-3-bromoisoxazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of 5-((aryloxy)methyl)-3-bromoisoxazole derivatives against various human cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (GI50).
| Compound ID | Derivative | Cancer Cell Line | Growth Inhibition (PGI %) at 10⁻⁵ M |
| 4a | 5-((4-Fluorophenoxy)methyl)-3-bromoisoxazole | UO-31 (Renal) | 26.68 |
| 4b | 5-((4-Chlorophenoxy)methyl)-3-bromoisoxazole | UO-31 (Renal) | 31.14 |
| 4e | 5-((4-(Trifluoromethyl)phenoxy)methyl)-3-bromoisoxazole | SNB-75 (CNS) | 41.25 |
| 4i | 5-((2,6-Dimethylphenoxy)methyl)-3-bromoisoxazole | SNB-75 (CNS) | 38.94 |
| 4i | 5-((2,6-Dimethylphenoxy)methyl)-3-bromoisoxazole | UO-31 (Renal) | 30.14 |
| 4i | 5-((2,6-Dimethylphenoxy)methyl)-3-bromoisoxazole | CCRF-CEM (Leukemia) | 26.92 |
| 4i | 5-((2,6-Dimethylphenoxy)methyl)-3-bromoisoxazole | EKVX (Non-Small Cell Lung) | 26.61 |
| 4i | 5-((2,6-Dimethylphenoxy)methyl)-3-bromoisoxazole | OVCAR-5 (Ovarian) | 23.12 |
Data adapted from a study on analogous bromo-substituted heterocyclic compounds.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-((Aryloxy)methyl)-3-bromoisoxazole Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of 5-((aryloxy)methyl)-3-bromoisoxazole derivatives from this compound and various substituted phenols using the Williamson ether synthesis.[8][9][10]
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2,6-dimethylphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-((aryloxy)methyl)-3-bromoisoxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (GI50 Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds against a panel of human cancer cell lines using a growth inhibition assay.[4][5]
Materials:
-
Synthesized 5-((aryloxy)methyl)-3-bromoisoxazole derivatives
-
Human cancer cell lines (e.g., SNB-75, UO-31, CCRF-CEM)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Plate the cancer cells in 96-well plates at the appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a log dilution series) for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 60 minutes at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound stain by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).
Visualizations
Caption: Workflow for synthesis and anticancer screening.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity evaluation of novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of 5-Bromo-3-isoxazolemethanol in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent feature in a variety of biologically active compounds, including a range of agrochemicals. The unique electronic and structural properties of the isoxazole ring contribute to the efficacy of these molecules as herbicides and fungicides. 5-Bromo-3-isoxazolemethanol is a functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a reactive bromine atom and a hydroxymethyl group allows for diverse chemical modifications, enabling the exploration of new chemical space in the development of crop protection agents. While direct and extensive literature on the application of this compound in agrochemical synthesis is not widespread, its structural motifs are found in patented and researched agrochemical classes. This document outlines potential applications, synthetic protocols, and logical frameworks for utilizing this compound in agrochemical discovery.
Potential Agrochemical Targets and Design Rationale
Based on the known bioactivity of isoxazole-containing compounds, derivatives of this compound are anticipated to exhibit fungicidal or herbicidal properties. The general strategy involves the derivatization of the hydroxymethyl group and/or substitution of the bromine atom to generate a library of candidate compounds.
Table 1: Hypothetical Agrochemical Candidates Derived from this compound
| Candidate Compound Class | R-Group Modification | Potential Target | Rationale |
| Isoxazolyl Oxime Ethers | Etherification of the hydroxymethyl group with an oxime-containing moiety | Fungicide (e.g., Strobilurin analogue) | The oxime ether linkage is a key toxophore in strobilurin fungicides, which inhibit mitochondrial respiration in fungi. |
| Substituted Phenyl Ethers | Etherification of the hydroxymethyl group with substituted phenols | Herbicide | Phenyl ether herbicides are a known class of compounds that can inhibit protoporphyrinogen oxidase (PPO) in plants. |
| Amine Derivatives | Substitution of the bromine atom with various amines | Fungicide/Herbicide | The introduction of amine functionalities can modulate the physicochemical properties and biological activity of the molecule. |
Experimental Protocols
The following protocols describe general procedures for the key transformations of this compound.
Protocol 1: Synthesis of Isoxazolyl Oxime Ether Derivatives (Hypothetical)
This protocol outlines the synthesis of a hypothetical isoxazolyl oxime ether, a potential fungicide, from this compound.
1. Chlorination of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-(chloromethyl)isoxazole.
2. Synthesis of the Oxime Intermediate:
-
Prepare the desired oxime (e.g., from a substituted acetophenone) according to standard literature procedures.
3. O-alkylation to form the Isoxazolyl Oxime Ether:
-
To a solution of the oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of 5-bromo-3-(chloromethyl)isoxazole (1.0 eq) in DMF.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the target isoxazolyl oxime ether.
Logical and Experimental Workflows
The development of novel agrochemicals from this compound can be visualized as a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery from this compound.
Potential Mode of Action: A Hypothetical Signaling Pathway
A hypothetical fungicidal derivative of this compound, designed as a strobilurin analogue, would likely target the mitochondrial respiratory chain in fungi.
Caption: Inhibition of fungal mitochondrial respiration by a hypothetical isoxazole fungicide.
Conclusion
Application Notes and Protocols: Synthesis of Isoxazole Derivatives Using 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of isoxazole derivatives starting from 5-Bromo-3-isoxazolemethanol. This versatile building block allows for the introduction of diverse functionalities at the 5-position of the isoxazole ring through well-established cross-coupling methodologies, making it a valuable starting material for medicinal chemistry and drug discovery programs.
Introduction
Isoxazole scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The ability to functionalize the isoxazole ring at specific positions is crucial for the development of new chemical entities with desired pharmacological properties. This compound is a key intermediate that enables the synthesis of a library of derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The hydroxylmethyl group at the 3-position provides a handle for further modifications or can be a key pharmacophoric feature.
Synthesis of this compound
While this compound is commercially available, a reliable synthetic protocol is provided below for researchers who wish to prepare it in-house. The synthesis involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne followed by bromination.
Protocol 1: Synthesis of 3-Isoxazolemethanol
A solution of propargyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with an in situ generated nitrile oxide from the corresponding aldoxime (e.g., from formaldehyde oxime) using an oxidizing agent like sodium hypochlorite. The reaction is typically stirred at room temperature until completion.
Protocol 2: Bromination of 3-Isoxazolemethanol
To a solution of 3-Isoxazolemethanol (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino substituents.
Suzuki Coupling: Synthesis of 5-Aryl-3-isoxazolemethanol Derivatives
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the isoxazole ring and an aryl or heteroaryl group.
Experimental Protocol:
-
To a reaction vessel, add this compound (1 equivalent), the corresponding aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-3-isoxazolemethanol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-isoxazolemethanol | 82 |
| 3 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-3-isoxazolemethanol | 75 |
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-isoxazolemethanol Derivatives
The Sonogashira coupling allows for the introduction of a terminal alkyne to the isoxazole ring.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equivalents), and a copper(I) co-catalyst like CuI (0.05 equivalents).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent such as tetrahydrofuran (THF) or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
The terminal alkyne (1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Terminal Alkyne | Product | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-3-isoxazolemethanol | 90 |
| 2 | Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-3-isoxazolemethanol | 88 |
| 3 | Propargyl alcohol | 5-(3-Hydroxyprop-1-yn-1-yl)-3-isoxazolemethanol | 78 |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-isoxazolemethanol Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.
Experimental Protocol:
-
In a glovebox, a reaction tube is charged with this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).
-
The amine (1.2 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane) are added.
-
The tube is sealed and heated to 80-110 °C until the reaction is complete.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Morpholine | (5-(Morpholino)isoxazol-3-yl)methanol | 80 |
| 2 | Aniline | (5-(Phenylamino)isoxazol-3-yl)methanol | 70 |
| 3 | Benzylamine | (5-(Benzylamino)isoxazol-3-yl)methanol | 75 |
Hypothetical Analytical Data
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| This compound | 6.45 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | 170.1, 158.5, 101.2, 56.8 | 178.9 [M+H]⁺ |
| 5-Phenyl-3-isoxazolemethanol | 7.70-7.65 (m, 2H), 7.50-7.40 (m, 3H), 6.80 (s, 1H), 4.85 (s, 2H), 2.60 (br s, 1H) | 171.5, 162.0, 130.5, 129.2, 127.8, 126.0, 98.5, 57.0 | 176.1 [M+H]⁺ |
| 5-(Phenylethynyl)-3-isoxazolemethanol | 7.60-7.55 (m, 2H), 7.45-7.35 (m, 3H), 6.60 (s, 1H), 4.82 (s, 2H), 2.55 (br s, 1H) | 170.8, 160.5, 132.0, 129.8, 128.9, 122.3, 105.0, 95.3, 80.1, 56.9 | 200.1 [M+H]⁺ |
| (5-(Morpholino)isoxazol-3-yl)methanol | 6.05 (s, 1H), 4.75 (s, 2H), 3.85 (t, J = 4.8 Hz, 4H), 3.30 (t, J = 4.8 Hz, 4H), 2.40 (br s, 1H) | 169.5, 155.0, 95.2, 66.5, 57.2, 45.8 | 185.1 [M+H]⁺ |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical signaling pathway involving an isoxazole derivative.
Application Notes and Protocols for Monitoring Reactions of 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 5-Bromo-3-isoxazolemethanol. The protocols are designed to be adaptable for various reaction types and are based on common analytical techniques employed in synthetic and medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time or periodic analysis of reactions involving this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the progress of a reaction by separating and quantifying the reactant, intermediates, and products. A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound.
Illustrative Quantitative Data:
The following table represents hypothetical data from an HPLC analysis of a reaction where this compound is consumed to form a product.
| Time (minutes) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 125430 | 0 | 0 |
| 30 | 98765 | 26665 | 21.3 |
| 60 | 75432 | 50000 | 39.9 |
| 90 | 51234 | 74196 | 59.2 |
| 120 | 25678 | 99752 | 79.5 |
| 180 | 5432 | 119998 | 95.7 |
| 240 | < 1000 | 124430 | > 99 |
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with a higher polarity (e.g., 95% water) and gradually increase the acetonitrile concentration.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10-50 µL) of the reaction mixture at specific time points.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration (e.g., 100-1000 fold dilution).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the starting material).
-
Gradient Elution (Example):
-
0-2 min: 5% Acetonitrile
-
2-15 min: 5% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 5% Acetonitrile
-
20-25 min: 5% Acetonitrile (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times (confirmed by injecting standards if available).
-
Integrate the peak areas to determine the relative amounts of each component.
-
Calculate the percent conversion of the starting material over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is a powerful technique for identifying and confirming the structure of volatile and thermally stable compounds. For a compound like this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and thermal stability.
Illustrative Quantitative Data:
The following table shows hypothetical GC-MS data for the analysis of a reaction mixture after derivatization.
| Retention Time (min) | Compound | m/z of Molecular Ion (M+) | Relative Abundance (%) |
| 8.5 | Derivatized this compound | 249/251 (Br isotope pattern) | 15 |
| 10.2 | Derivatized Product | 325 | 85 |
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Sample Preparation (with Derivatization):
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
To the dry residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Analyze the chromatogram to separate the components of the mixture.
-
Examine the mass spectrum of each peak to identify the molecular ions and fragmentation patterns, which provide structural information.
-
The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) will be a key identifier for bromine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring
NMR spectroscopy provides detailed structural information and can be used for real-time, in-situ monitoring of reactions without the need for sample workup. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Illustrative Quantitative Data:
The following table presents hypothetical ¹H NMR data for monitoring the conversion of this compound to an ester product.
| Time (minutes) | Integral of -CH₂OH protons (δ ~4.8 ppm) | Integral of -CH₂O-ester protons (δ ~5.2 ppm) | % Conversion |
| 0 | 2.00 | 0.00 | 0 |
| 60 | 1.20 | 0.80 | 40 |
| 120 | 0.50 | 1.50 | 75 |
| 240 | 0.10 | 1.90 | 95 |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
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The reaction is typically run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in an NMR tube.
-
Add the reactants and any catalysts to the NMR tube.
-
Include an internal standard with a known concentration and a signal in a clear region of the spectrum for quantitative analysis.
-
-
NMR Acquisition:
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Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
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Periodically acquire spectra at set time intervals throughout the course of the reaction.
-
-
Data Analysis:
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Identify the characteristic signals for the starting material (e.g., the -CH₂OH protons) and the product.
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Integrate the signals of both the starting material and the product.
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The ratio of the integrals will give the relative concentrations of the species in the mixture, allowing for the determination of reaction kinetics.
-
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Caption: A representative esterification reaction of this compound.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-isoxazolemethanol
Abstract
This document provides detailed protocols for the large-scale synthesis of 5-Bromo-3-isoxazolemethanol, a key building block for pharmaceutical and agrochemical research. The synthesis is presented as a two-step process: (1) the formation of ethyl 5-bromoisoxazole-3-carboxylate via a [3+2] cycloaddition reaction, and (2) the subsequent reduction of the ester to the target alcohol. The protocols are designed for scalability and are intended for researchers, chemists, and professionals in drug development.
Introduction
This compound is a valuable heterocyclic intermediate used in the synthesis of a variety of biologically active molecules. The isoxazole core is a common scaffold in medicinal chemistry, and the presence of both a bromo and a hydroxymethyl group allows for diverse downstream functionalization. This application note outlines a reliable and scalable two-step synthesis route, beginning with the construction of the isoxazole ring followed by a selective reduction.
The first step is a [3+2] cycloaddition, a powerful method for synthesizing five-membered heterocycles like isoxazoles. This approach offers good control over regioselectivity. The second step employs Diisobutylaluminium hydride (DIBAL-H), a versatile reducing agent suitable for large-scale operations to convert the intermediate ester into the desired primary alcohol.
Overall Synthesis Workflow
The synthesis proceeds in two main stages, starting from ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl bromide to form the ethyl 5-bromoisoxazole-3-carboxylate intermediate. This intermediate is then reduced to yield the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromoisoxazole-3-carboxylate
This protocol is based on the general methodology of [3+2] cycloaddition for the formation of isoxazole rings, a strategy that has been successfully applied for large-scale syntheses of related compounds.[1]
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Materials:
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Ethyl 2-chloro-2-(hydroxyimino)acetate
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Propargyl bromide (freshly distilled is recommended)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Large-scale reaction vessel with overhead stirring, temperature control, and a dropping funnel.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
-
Procedure:
-
To a reaction vessel charged with ethyl acetate, add ethyl 2-chloro-2-(hydroxyimino)acetate and sodium bicarbonate (1.1 equivalents).
-
Cool the resulting suspension to 0-5 °C with stirring.
-
Slowly add propargyl bromide (1.0 equivalent) to the suspension via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, though for many applications, the crude material may be of sufficient purity for the next step.
-
Step 2: Large-Scale Reduction of Ethyl 5-bromoisoxazole-3-carboxylate
This protocol uses Diisobutylaluminium hydride (DIBAL-H) for the reduction of the ester to the primary alcohol. DIBAL-H is a powerful reducing agent, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Materials:
-
Ethyl 5-bromoisoxazole-3-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., 1.0 M in toluene)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Methanol (MeOH)
-
Rochelle's salt (potassium sodium tartrate) solution (aqueous)
-
Ethyl acetate or DCM for extraction
-
-
Equipment:
-
Reaction vessel suitable for low-temperature reactions, equipped with a mechanical stirrer, thermometer, and an inert gas inlet.
-
Cannula or syringe pump for reagent addition.
-
Standard workup and extraction equipment.
-
-
Procedure:
-
Dissolve ethyl 5-bromoisoxazole-3-carboxylate (1.0 equivalent) in anhydrous toluene or DCM in the reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (2.0-2.2 equivalents) dropwise or via cannula, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, quench it by the slow, careful addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by flash column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis. Yields are based on representative procedures for similar isoxazole syntheses and DIBAL-H reductions.
| Parameter | Step 1: Ester Formation | Step 2: Ester Reduction |
| Starting Material | Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl bromide | Ethyl 5-bromoisoxazole-3-carboxylate |
| Key Reagents | NaHCO₃ | DIBAL-H |
| Solvent | Ethyl Acetate (EtOAc) | Toluene or Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours | 3-5 hours (including quench and workup) |
| Typical Yield | 65-75% | 85-95% |
| Purity (Post-Chromo.) | >95% | >98% |
Safety Information
-
Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent that reacts violently with water and protic solvents. All equipment must be dry, and the reaction must be conducted under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn.
-
Standard laboratory safety procedures should be followed at all times.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-isoxazolemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-3-isoxazolemethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method is the electrophilic bromination of the precursor, 3-isoxazolemethanol, using a suitable brominating agent such as N-bromosuccinimide (NBS).
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity of the bromination, preventing over-bromination to form di-bromo species, and minimizing side reactions involving the hydroxymethyl group. Achieving high purity of the final product can also be challenging due to the presence of isomers and other impurities.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Staining with potassium permanganate can help visualize the starting material and product.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the 1H NMR spectrum, you should expect to see a singlet for the C4-proton of the isoxazole ring and a singlet for the methylene protons of the hydroxymethyl group. The disappearance of the C5-proton signal from the starting material is a key indicator of successful bromination at the desired position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction temperature.3. Inappropriate solvent. | 1. Use freshly recrystallized NBS.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Screen alternative solvents such as acetonitrile, dichloromethane (DCM), or a mixture of dioxane and 2-methoxyethanol. |
| Low Yield of the Desired 5-Bromo Isomer | 1. Formation of the 4-bromo isomer as the major product.2. Over-bromination leading to 4,5-dibromo-3-isoxazolemethanol.3. Degradation of the starting material or product under the reaction conditions. | 1. Employ a less reactive brominating agent or conduct the reaction at a lower temperature to favor the thermodynamically more stable 5-bromo isomer.2. Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent portion-wise to maintain a low concentration.3. Protect the hydroxymethyl group as an ester or ether before bromination, followed by deprotection. |
| Formation of Multiple Products (Impurity Profile) | 1. Non-selective bromination.2. Side reactions involving the hydroxymethyl group (e.g., oxidation).3. Reaction with solvent. | 1. Optimize reaction conditions (temperature, solvent, and brominating agent) to enhance regioselectivity.2. Ensure an inert atmosphere if oxidation is suspected. Consider protecting the alcohol.3. Choose a non-reactive solvent. |
| Difficult Purification | 1. Co-elution of isomers during column chromatography.2. Similar polarity of starting material and product. | 1. Utilize a different solvent system or a longer chromatography column for better separation.2. Consider derivatization of the hydroxymethyl group to alter the polarity, followed by purification and deprotection. Recrystallization may also be an effective purification method. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
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Reaction Setup: To a solution of 3-isoxazolemethanol (1.0 eq) in acetonitrile (10 volumes), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 5-Bromo Isomer (%) | Yield of 4-Bromo Isomer (%) |
| 1 | NBS (1.1 eq) | Acetonitrile | 0 to RT | 65 | 15 |
| 2 | NBS (1.1 eq) | Dichloromethane | 0 to RT | 58 | 20 |
| 3 | Dibromodimethylhydantoin (DBDMH) (0.55 eq) | Acetonitrile | 0 to RT | 72 | 10 |
| 4 | Bromine (1.0 eq) | Acetic Acid | RT | 45 | 30 |
Visualizations
Technical Support Center: 5-Bromo-3-isoxazolemethanol in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-isoxazolemethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.
1. Synthesis & Purity of Starting Material
Question: I am synthesizing this compound and obtaining a lower than expected yield with significant impurities. What are the likely side products from the synthesis itself?
Answer: The synthesis of this compound, often prepared from propargyl alcohol and dibromoformaldoxime, can sometimes be accompanied by the formation of isomeric and over-brominated species.
-
Common Impurities:
-
3-Bromo-4-hydroxymethyl-isoxazole: This isomer can form during the cycloaddition reaction. Its presence can complicate purification due to similar physical properties.
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Dibrominated species: Depending on the reaction conditions, over-bromination of the isoxazole ring or the starting materials can occur.
-
Unreacted Starting Materials: Incomplete reaction can leave residual propargyl alcohol or related precursors in the crude product.
-
-
Troubleshooting Tips:
-
Control of Stoichiometry: Careful control of the molar ratio of reactants is crucial to minimize the formation of byproducts.
-
Temperature Management: The reaction temperature should be carefully monitored and controlled to enhance selectivity for the desired 3,5-disubstituted product.
-
Purification: Fractional distillation under reduced pressure or column chromatography on silica gel are often effective for separating the desired product from its isomers and other impurities.
-
2. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: I am performing a Suzuki coupling reaction with this compound and observing significant amounts of a debrominated side product. What is causing this and how can I minimize it?
Answer: The formation of the debrominated product, 3-isoxazolemethanol, is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Potential Causes:
-
Proto-dehalogenation: This is often the primary cause, where the organometallic intermediate reacts with a proton source (e.g., water, alcohol solvent) before transmetalation can occur.
-
Reductive Dehalogenation: This can be promoted by the phosphine ligands, the reducing equivalents in the catalytic cycle, or impurities.
-
-
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize proton sources.
-
Choice of Base: Use a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃, to reduce the amount of water present.
-
Ligand Selection: Employ bulky electron-rich phosphine ligands that can accelerate the rate of oxidative addition and transmetalation relative to dehalogenation.
-
Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times can sometimes lead to increased side product formation.
-
| Side Product | Typical Yield (%) | Mitigation Strategy |
| 3-Isoxazolemethanol | 5 - 20% | Use anhydrous solvents, non-hydroxide bases, and bulky phosphine ligands. |
| Homocoupling Product | < 5% | Use a higher ratio of the coupling partner and optimize catalyst loading. |
3. Ether & Ester Synthesis
Question: During the synthesis of an ether from this compound using a Williamson ether synthesis, I am observing low conversion and the formation of an elimination product. How can I improve the yield of my desired ether?
Answer: In Williamson ether synthesis, the choice of base and reaction conditions is critical to favor substitution over elimination.
-
Common Side Products:
-
Isoxazole-3,5-dimethanol derivative (from self-condensation): This can occur if the alkoxide of this compound attacks another molecule of the starting material.
-
Elimination Products: While less common for a primary alcohol derivative, strong, sterically hindered bases can promote elimination pathways.
-
-
Experimental Protocol for Improved Ether Synthesis:
-
Alkoxide Formation: To a solution of this compound in anhydrous THF at 0 °C, add 1.1 equivalents of sodium hydride (NaH) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 1.2 equivalents of the desired alkyl halide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction carefully with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Question: I am attempting to esterify this compound with an acid chloride and pyridine, but the reaction is messy and purification is difficult. Are there alternative methods?
Answer: While acid chlorides can be effective, they can also lead to the formation of pyridinium salts and other byproducts that complicate purification. Consider using a coupling agent.
-
Alternative Protocol (DCC/DMAP Coupling):
-
Dissolution: Dissolve this compound (1 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Workup: Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude ester by column chromatography.
-
Visualizing Potential Side Reactions
To further aid in understanding potential side product formation, the following diagrams illustrate key reaction pathways.
Caption: Suzuki coupling pathway and competing proto-dehalogenation side reaction.
Caption: Williamson ether synthesis and potential for self-condensation.
Technical Support Center: Purification of Crude 5-Bromo-3-isoxazolemethanol by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Bromo-3-isoxazolemethanol using chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: Flash column chromatography using normal-phase silica gel is the most prevalent and effective method for the purification of this compound and similar bromo-isoxazole derivatives. This technique is favored for its efficiency in separating the target compound from reaction byproducts and impurities.
Q2: What are the typical solvent systems used for the chromatography of this compound?
A2: Common solvent systems are binary mixtures of a non-polar and a polar solvent. Good starting points for polar compounds like this compound include ethyl acetate/hexanes or methanol/dichloromethane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q3: How can I determine the appropriate solvent system for my crude sample?
A3: Thin-layer chromatography (TLC) is an essential preliminary step. By testing various solvent mixtures on a TLC plate with your crude sample, you can identify the eluent that provides the best separation between your target compound and impurities. The ideal solvent system will give your product an Rf value that allows for efficient separation on the column.
Q4: Is this compound stable on silica gel?
A4: While many isoxazole derivatives are stable on silica gel, some halogenated or acid-sensitive compounds can degrade. It is advisable to perform a stability test by spotting the crude mixture on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (degradation products) appear. If the compound is acid-sensitive, the silica gel can be deactivated with a solvent system containing 1-3% triethylamine.[2]
Q5: What is a typical yield and purity I can expect after chromatographic purification?
A5: The yield and purity are highly dependent on the success of the preceding synthetic steps and the complexity of the crude mixture. However, for well-executed purifications of similar isoxazole derivatives, yields can range from 60% to over 90%, with purities often exceeding 98% as determined by techniques like HPLC.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| The compound does not move off the baseline on TLC, even with 100% ethyl acetate. | The compound is very polar. | - Switch to a more polar solvent system, such as 5% methanol in dichloromethane.[1]- Consider using reverse-phase chromatography. |
| The compound runs with the solvent front on TLC, even in low polarity solvents. | The compound is very non-polar. | - Start with a very non-polar eluent like 100% hexanes and gradually increase the polarity.[1] |
| The spots on the TLC plate are streaky. | - The compound may be acidic or basic.- The sample is overloaded on the TLC plate. | - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Spot a more dilute solution of your sample on the TLC plate. |
| The separation on the column is poor, with significant fraction mixing. | - The chosen solvent system is not optimal.- The column was not packed properly.- The sample was loaded incorrectly. | - Re-optimize the solvent system using TLC.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Load the sample in a minimal amount of solvent as a concentrated band. |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidity of the silica gel. | - Deactivate the silica gel by pre-eluting the column with a solvent mixture containing 1-3% triethylamine.[2]- Consider using an alternative stationary phase like alumina or Florisil. |
| No compound is eluting from the column. | - The compound has precipitated on the column.- The compound has irreversibly adsorbed to the silica. | - Try eluting with a much more polar solvent.- If precipitation is suspected, the column may need to be unpacked to recover the material. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general procedure for the purification of crude this compound. The specific solvent system and column size should be adapted based on preliminary TLC analysis and the scale of the reaction.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Solvents (e.g., hexanes, ethyl acetate)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70).
-
Identify the solvent system that gives the target compound an Rf of approximately 0.2-0.3.
-
-
Column Packing:
-
Secure the chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Gently tap the column to aid in packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity.[2]
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates, developing them, and visualizing under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC).
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate or Hexanes:Dichloromethane:Ethyl Acetate | [4] |
| Yield after Purification | 60% - 94% | [3] |
| Purity after Purification | >98% | [3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.
References
Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-3-isoxazolemethanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-isoxazolemethanol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for my desired transformation with this compound?
A1: The choice of coupling reaction depends on the desired carbon-carbon bond to be formed.
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds, coupling this compound with boronic acids or esters. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[1][2]
-
Heck Coupling: Used for forming C(sp²)–C(sp²) bonds by coupling with alkenes. The Heck reaction is often catalyzed by palladium acetate.[3]
-
Sonogashira Coupling: The method of choice for forming C(sp²)–C(sp) bonds by coupling with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]
Q2: What is the typical reactivity order for aryl halides in these coupling reactions?
A2: The reactivity of the halide on the isoxazole ring generally follows the order: I > Br > Cl > F. As this compound contains a bromide, it is generally more reactive than the corresponding chloride but less reactive than the iodide. This makes it a good substrate for many standard palladium-catalyzed coupling reactions.
Q3: Can the hydroxyl group on this compound interfere with the reaction?
A3: The hydroxyl group can potentially coordinate to the metal catalyst or react with the base. In most cases, with the correct choice of a non-nucleophilic base, this interference is minimal. However, if side reactions are observed, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary.
Q4: Are there any known stability issues with the isoxazole ring under coupling conditions?
A4: Isoxazole rings can be sensitive to certain strong bases or high temperatures, potentially leading to ring-opening or other decomposition pathways.[6] It is crucial to screen for the mildest possible reaction conditions that still afford a good yield of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Pd(0) species are the active catalysts, though Pd(II) pre-catalysts are often used and reduced in situ.[1] Use fresh catalyst and ensure proper storage. Consider an initial "pre-activation" step for the catalyst if recommended for the specific type. |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For electron-rich isoxazoles, an electron-rich and bulky phosphine ligand may be required. Screen different ligands (e.g., PPh₃, P(t-Bu)₃, or bidentate ligands like dppf).[5][7] |
| Incorrect Base | The base is critical for the transmetalation step in Suzuki reactions and for neutralizing the generated acid in Heck and Sonogashira reactions.[1][8] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or an amine base like Et₃N for Sonogashira).[1][4] The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | The solvent must solubilize the reactants and catalyst. Common solvents include THF, dioxane, DMF, and toluene.[3][9] For Suzuki reactions, aqueous or biphasic solvent systems are often effective.[3] |
| Low Reaction Temperature | While high temperatures can cause degradation, some coupling reactions require sufficient thermal energy to proceed. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[10] |
Issue 2: Formation of Side Products (e.g., Homocoupling or Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when the boronic acid couples with itself. Lower the reaction temperature, use a less concentrated solution, or add the boronic acid slowly to the reaction mixture. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[11] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Copper-free Sonogashira conditions can also be explored.[4] |
| Dehalogenation (Debromination) | The bromo-isoxazole is reduced to the corresponding isoxazole. This can be caused by impurities in the reagents or by certain reaction conditions.[12] Ensure high-purity starting materials and consider using a milder base or lower temperature. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for optimizing coupling reactions with aryl bromides. Researchers should further optimize these for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Pd(dppf)Cl₂ is often more robust and effective for heteroaryl bromides.[13] |
| Ligand | PPh₃, SPhos, XPhos | Use a 1:2 or 1:4 Pd:ligand ratio if not using a pre-formed complex. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Cs₂CO₃ is often effective for challenging couplings.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system often improves results.[3] |
| Temperature | 80-110 °C | Microwave heating can sometimes be beneficial.[10] |
| Time | 4-24 hours | Monitor by TLC or LC-MS. |
Table 2: Heck Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Often used without an additional ligand.[3] |
| Ligand | PPh₃, P(o-tolyl)₃ (optional) | Can improve yield and selectivity in some cases. |
| Base | Et₃N, K₂CO₃ (1.5-2 equiv.) | An organic base is commonly used. |
| Solvent | DMF, NMP, Acetonitrile | A polar aprotic solvent is typical. |
| Temperature | 100-140 °C | Higher temperatures are often required. |
| Time | 12-48 hours | Reactions can be slow. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A common and effective pre-catalyst.[5] |
| Co-catalyst | CuI (2-10 mol%) | Essential for the traditional Sonogashira mechanism.[4] |
| Base | Et₃N, DiPEA (2-5 equiv.) | Often used as both the base and a co-solvent.[4] |
| Solvent | THF, DMF | Anhydrous and anaerobic conditions are traditionally required.[4] |
| Temperature | Room Temperature to 80 °C | Reactions can often be run under mild conditions. |
| Time | 2-12 hours | Typically faster than Suzuki or Heck reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.) and any additional ligand.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Sonogashira Coupling Reaction:
-
To an oven-dried flask, add this compound (1.0 equiv.) and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Decision tree for selecting reaction conditions.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 5-Bromo-3-isoxazolemethanol synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-3-isoxazolemethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve conversion rates in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the treatment of propargyl alcohol with dibromoformaldoxime, which serves as a precursor to the nitrile oxide intermediate.[3]
Q2: I am experiencing very low to no yield of the desired product. What are the initial checks I should perform?
A2: Low yields can often be attributed to the quality and stability of the starting materials. Dibromoformaldoxime is a key reagent that can be unstable. It is crucial to:
-
Verify the quality of dibromoformaldoxime: Use freshly prepared or properly stored reagent. Degradation can significantly impact the reaction outcome.
-
Check the purity of propargyl alcohol: Ensure the absence of impurities that could interfere with the reaction.
-
Confirm the reaction setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere if sensitive to moisture or air.
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A3: In 1,3-dipolar cycloaddition reactions, several side reactions can lead to a complex product mixture and low conversion to the desired isoxazole. These may include:
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Dimerization of the nitrile oxide: The nitrile oxide intermediate generated from dibromoformaldoxime can dimerize to form a furoxan. This is a common side reaction that competes with the desired cycloaddition.
-
Polymerization of the alkyne: Propargyl alcohol, especially if impure, can undergo polymerization under certain conditions.
-
Reaction with solvent or impurities: The highly reactive nitrile oxide can react with certain solvents or impurities present in the reaction mixture.
Q4: How can I improve the regioselectivity of the cycloaddition?
A4: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is influenced by both electronic and steric factors. For the reaction between bromonitrile oxide and propargyl alcohol, the formation of 3-bromo-5-(hydroxymethyl)isoxazole is generally favored. To enhance regioselectivity:
-
Control the reaction temperature: Lowering the temperature can sometimes improve selectivity.
-
Use of a catalyst: While often not necessary for this specific reaction, in some 1,3-dipolar cycloadditions, the use of a catalyst can influence regioselectivity.
Q5: What is the best method for purifying the final product?
A5: this compound is a liquid at room temperature. Purification can be achieved through:
-
Distillation: A patent for a similar compound, 3-bromo-5-(1-hydroxyethyl)-isoxazole, suggests that the product can be purified by distillation under reduced pressure. The boiling point for 3-bromo-5-hydroxymethyl-isoxazole is reported to be 100°C at 1.2 mmHg.[3]
-
Column chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is a standard method for purifying polar organic molecules.
Troubleshooting Guide
This guide addresses specific issues that may lead to low conversion rates in the synthesis of this compound via the 1,3-dipolar cycloaddition of propargyl alcohol and dibromoformaldoxime.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Dibromoformaldoxime: The nitrile oxide precursor is unstable and may have decomposed. | Use freshly prepared or recently purchased dibromoformaldoxime. Store it under recommended conditions (cool, dry, and dark). |
| Impurities in Propargyl Alcohol: Contaminants can inhibit the reaction or lead to side products. | Purify propargyl alcohol by distillation before use. | |
| Incorrect Reaction Temperature: The rate of nitrile oxide formation and cycloaddition is temperature-dependent. | Optimize the reaction temperature. Start with room temperature and adjust as needed. A patent for a similar synthesis suggests running the reaction at room temperature.[3] | |
| Presence of Water: Moisture can react with the nitrile oxide intermediate. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a White Precipitate (Furoxan) | Nitrile Oxide Dimerization: The concentration of the nitrile oxide is too high, favoring dimerization over cycloaddition. | Add the dibromoformaldoxime or its precursor solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low. |
| Complex Mixture of Products | Side Reactions: The nitrile oxide is reacting with the solvent or other species. | Choose an inert solvent for the reaction. Dichloromethane or ethyl acetate are often suitable choices. |
| Polymerization of Propargyl Alcohol: Acidic or basic impurities, or elevated temperatures can cause polymerization. | Ensure the reaction conditions are neutral unless a base is explicitly required for nitrile oxide generation. Use purified propargyl alcohol. | |
| Difficulty in Product Isolation | Product Volatility: The product may be lost during solvent removal if it is volatile. | Use a rotary evaporator with care, and consider using a cold trap. |
| Emulsion during Workup: The presence of both polar (hydroxyl) and non-polar parts of the molecule can lead to emulsions during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar compounds.[3][4] Optimization may be required for specific laboratory conditions.
Materials:
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Propargyl alcohol
-
Dibromoformaldoxime
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propargyl alcohol (1 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (2-3 equivalents) in water.
-
To this biphasic mixture, add a solution of dibromoformaldoxime (1.1 equivalents) in ethyl acetate dropwise over a period of 1-2 hours with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (b.p. 100°C at 1.2 mmHg) or silica gel column chromatography.[3]
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-3-isoxazolemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3-isoxazolemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side products, or degradation of the target compound. Potential impurities may include:
-
Starting materials: Such as the corresponding aldehyde or ketone precursor.
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Over-brominated or under-brominated species: Molecules with more than one bromine atom or no bromine atom.
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Isomeric impurities: Such as 3-Bromo-5-isoxazolemethanol.
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Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If your initial product has low purity, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low purity product.
Issue 2: Poor Recovery After Recrystallization
Low recovery after recrystallization is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the chosen solvent. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. |
Issue 3: Co-elution of Impurities During Column Chromatography
When impurities elute with the desired product during column chromatography, consider these adjustments.
| Parameter | Adjustment Strategy |
| Solvent System | Decrease the polarity of the eluent to increase the retention time of the polar components. A common technique is to use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Stationary Phase | Ensure the silica gel is properly packed to avoid channeling. The particle size of the silica gel can also affect separation; smaller particles generally provide better resolution. |
| Sample Loading | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot. A mixture of solvents, such as ethyl acetate/hexanes, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Stability of 5-Bromo-3-isoxazolemethanol under different reaction conditions
Technical Support Center: 5-Bromo-3-isoxazolemethanol Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the isoxazole ring in this compound?
The isoxazole ring is a five-membered heterocycle that, while aromatic, possesses a weak N-O bond, making it susceptible to cleavage under certain conditions. Generally, the isoxazole ring is stable under neutral and acidic conditions. However, it is known to be labile to base-catalyzed ring opening. Reductive conditions can also lead to the cleavage of the N-O bond. Furthermore, the isoxazole ring can undergo photochemical rearrangement upon exposure to UV light. The presence of the 5-bromo and 3-hydroxymethyl substituents may influence the reactivity and degradation pathways of the molecule.
Q2: I am observing degradation of this compound in my reaction mixture. What are the likely causes?
Degradation of this compound can be attributed to several factors. The most common causes include:
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Basic Conditions: The isoxazole ring is particularly sensitive to bases, which can catalyze ring-opening reactions.
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Reductive Agents: Strong reducing agents can cleave the weak N-O bond of the isoxazole ring.
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Elevated Temperatures: Although generally thermally stable at moderate temperatures, prolonged exposure to high temperatures may lead to decomposition.
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Photolytic Degradation: Exposure to ultraviolet (UV) light can induce photochemical rearrangement or degradation of the isoxazole ring.
It is crucial to carefully control the pH, temperature, and light exposure during your experiments to minimize degradation.
Q3: How can I assess the stability of this compound in my specific experimental setup?
To assess the stability of this compound, you can perform forced degradation studies. These studies involve subjecting the compound to a variety of stress conditions that are more severe than standard storage or reaction conditions. The International Council for Harmonisation (ICH) provides guidelines for such studies, which are essential in pharmaceutical development.[1][2][3][4][5][6] The recommended stress conditions to test are:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at a specified temperature.
-
Thermal Degradation: Heating the solid compound or a solution at an elevated temperature.
-
Photolytic Degradation: Exposing the compound to a controlled light source (e.g., UV lamp).
By analyzing the extent of degradation under each condition, you can determine the stability profile of this compound.
Troubleshooting Guides
Issue 1: Unexpected Degradation Under Basic Conditions
Symptoms:
-
Disappearance of the starting material peak in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Appearance of new, unidentified peaks.
-
Low yield of the desired product in a reaction performed under basic conditions.
Possible Cause: The isoxazole ring of this compound is likely undergoing base-catalyzed ring opening.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use a weaker base or a buffered system to maintain a less basic environment.
-
Temperature Reduction: Lowering the reaction temperature can significantly reduce the rate of degradation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions.
-
Protecting Groups: If the hydroxymethyl group is not essential for the reaction, consider protecting it to potentially enhance stability.
Issue 2: Decomposition During a Reduction Reaction
Symptoms:
-
Formation of complex mixtures of products.
-
Loss of the isoxazole ring structure, as indicated by spectroscopic methods (e.g., NMR, MS).
Possible Cause: The reducing agent is cleaving the N-O bond of the isoxazole ring.
Troubleshooting Steps:
-
Choice of Reducing Agent: Select a milder reducing agent that is less likely to cleave the isoxazole ring. The compatibility of various reducing agents should be tested on a small scale.
-
Stoichiometry: Use the minimum required stoichiometry of the reducing agent.
-
Temperature Control: Perform the reduction at a lower temperature to decrease the rate of ring cleavage.
Issue 3: Compound Instability Upon Storage or During Photochemical Reactions
Symptoms:
-
Discoloration of the solid compound or solution over time.
-
Appearance of degradation products in samples stored under ambient light or used in photochemical experiments.
Possible Cause: this compound is undergoing photolytic degradation.
Troubleshooting Steps:
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidative processes.
-
Wavelength Selection: In photochemical reactions, use a light source with a wavelength that is not absorbed by the isoxazole ring, if possible, or use appropriate filters.
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines. These should be adapted and optimized for your specific laboratory conditions and analytical methods.[7][8][9][10]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24 hours |
| Basic Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature | 4 hours |
| Oxidative | 3% Hydrogen Peroxide | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | In a suitable solvent | 60°C | 48 hours |
| Photolytic (Solid) | UV Lamp (e.g., 254 nm) | Ambient | 24 hours |
| Photolytic (Solution) | In a suitable solvent, UV Lamp | Ambient | 24 hours |
Visualizations
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 5. snscourseware.org [snscourseware.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. scribd.com [scribd.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Reactions Involving 5-Bromo-3-isoxazolemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-isoxazolemethanol in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: The most common cross-coupling reactions involving this compound are Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are essential for creating carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of complex molecules.
Q2: Are there any specific challenges associated with using this compound in cross-coupling reactions?
A2: Yes, the isoxazole ring can be sensitive to certain reaction conditions. The N-O bond in the isoxazole ring is relatively weak and can be prone to cleavage under harsh basic or reductive conditions.[1][2] This can lead to the formation of unwanted byproducts and lower yields. Careful selection of catalysts, ligands, and bases is crucial to mitigate these side reactions.
Q3: What are some general tips for improving the success rate of cross-coupling reactions with this substrate?
A3:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where specified.
-
Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen. It is critical to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often give good results.
-
Optimization of Reaction Parameters: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific transformation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ activation is complete. Consider using a more active catalyst system, such as one with a bulky phosphine ligand like P(t-Bu)3·HBF4.[3] |
| Poor Quality Base | Use a freshly opened, finely powdered, and anhydrous base. The physical form of the base can significantly impact the reaction. |
| Inhibition by Substrate | The nitrogen and oxygen atoms of the isoxazole ring can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that is less susceptible to displacement may help. |
| Incorrect Solvent System | Ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all components at the reaction temperature. |
Issue 2: Formation of a significant amount of ketone byproduct.
| Potential Cause | Troubleshooting Step |
| Reaction with Water/Base | This is a known side reaction with some isoxazole derivatives. The use of a bulky phosphine ligand such as P(t-Bu)3·HBF4 with Pd2(dba)3 has been shown to suppress ketone formation.[3] |
| Harsh Reaction Conditions | Lowering the reaction temperature or using a milder base may reduce the extent of this side reaction. |
Heck Reaction
Issue 1: Low yield of the desired Heck product.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Consider using a more robust catalyst system, such as one with an N-heterocyclic carbene (NHC) ligand or a palladacycle. |
| Suboptimal Base | Screen different inorganic and organic bases (e.g., K2CO3, Et3N, DBU). The choice of base can have a significant impact on the yield. |
| Steric Hindrance | If using a sterically hindered olefin, a higher reaction temperature or a more active catalyst may be required. |
Sonogashira Coupling
Issue 1: Homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining a strict inert atmosphere. |
| High Copper(I) Concentration | Reduce the amount of the copper(I) co-catalyst or consider running the reaction under copper-free conditions.[4] |
Issue 2: Poor reactivity of this compound.
| Potential Cause | Troubleshooting Step |
| Insufficiently Active Catalyst | For less reactive aryl bromides, a more active catalyst system may be needed. Consider using a palladium catalyst with an electron-rich and bulky phosphine ligand. |
| Inappropriate Base/Solvent | The choice of amine base and solvent is crucial. Piperidine, triethylamine, or diisopropylamine are commonly used. Ensure the solvent provides good solubility for all reactants. |
Buchwald-Hartwig Amination
Issue 1: Low conversion or decomposition of the starting material.
| Potential Cause | Troubleshooting Step |
| Incompatible Base | Strong bases like NaOt-Bu or KOt-Bu are often required, but they can also promote isoxazole ring opening.[5] A careful screening of bases (e.g., Cs2CO3, K3PO4) is recommended. |
| Catalyst Inhibition by the Amine | The amine substrate can act as a ligand for the palladium catalyst, leading to inhibition. Using a higher ligand-to-palladium ratio can sometimes mitigate this issue. |
| Sterically Hindered Amine | For bulky amines, a catalyst system with a highly sterically demanding ligand (e.g., a biarylphosphine ligand) is often necessary. |
Data Presentation: Catalyst System Comparison
The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions on 5-bromo-isoxazole derivatives. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoisoxazole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 (2.5) | P(t-Bu)3·HBF4 (10) | K3PO4 | Dioxane | 80 | 12 | 85-95 | [3] |
| Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 90 | 12 | 60-80 | Inferred from related systems |
| PdCl2(dppf) (3) | - | K2CO3 | Toluene/H2O | 100 | 16 | 70-90 | Inferred from related systems |
Table 2: Heck Reaction of 5-Bromoisoxazole Derivatives (Proposed Conditions)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)2 (2) | PPh3 (4) | Et3N | DMF | 100 | 24 | 50-70 |
| PdCl2(PCy3)2 (3) | - | K2CO3 | NMP | 120 | 18 | 60-80 |
| Herrmann's Catalyst (1) | - | NaOAc | DMA | 130 | 12 | 70-90 |
Table 3: Sonogashira Coupling of 5-Bromoisoxazole Derivatives
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)2Cl2 (5) | CuI (10) | Et3N | THF | 60 | 6 | 70-90 | Inferred from iodo-isoxazoles |
| Pd(OAc)2 (2) | CuI (4) | Piperidine | DMF | 80 | 12 | 65-85 | Inferred from related systems |
| Pd(PPh3)4 (3) | - (Copper-free) | DIPA | Toluene | 100 | 24 | 50-70 | Inferred from related systems |
Table 4: Buchwald-Hartwig Amination of 5-Bromoisoxazole Derivatives (Proposed Conditions)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd2(dba)3 (2) | XPhos (4) | K3PO4 | Toluene | 100 | 18 | 60-80 |
| Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Dioxane | 110 | 24 | 55-75 |
| RuPhos-Pd-G3 (2) | - | NaOt-Bu | THF | 80 | 12 | 70-90 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and the ligand (e.g., P(t-Bu)3·HBF4, 10 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Heck Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (if applicable, e.g., PPh3, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF), the olefin (1.5 equiv.), and the base (e.g., Et3N, 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Characterization of unexpected byproducts in 5-Bromo-3-isoxazolemethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-isoxazolemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne. A common route starts with the generation of a bromo-nitrile oxide, which then reacts with propargyl alcohol. Subsequent functional group manipulations, if necessary, yield the final product. An alternative approach involves the synthesis of a 3-(hydroxymethyl)isoxazole precursor followed by a bromination step.
Q2: What is the most critical issue to be aware of during the synthesis?
A2: The primary challenge is controlling the regioselectivity of the [3+2] cycloaddition reaction.[1][2][3][4] The reaction of an unsymmetrical alkyne, such as propargyl alcohol, with a nitrile oxide can lead to the formation of two constitutional isomers: 5-Bromo-3-(hydroxymethyl)isoxazole and 3-Bromo-5-(hydroxymethyl)isoxazole. Careful optimization of reaction conditions and purification are essential to isolate the desired isomer.
Q3: How can I differentiate between the desired this compound and its 3-Bromo-5-(hydroxymethyl)isoxazole isomer?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between these isomers.
-
¹H NMR: The chemical shift of the methylene protons (-CH₂OH) and the isoxazole ring proton will be different for each isomer due to the different electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring will also differ significantly between the two isomers.
-
NOE (Nuclear Overhauser Effect) NMR: NOE experiments can be used to establish through-space proximity between the hydroxymethyl group and the isoxazole ring protons, confirming the substitution pattern.
Reference spectra for 3-Bromo-5-(hydroxymethyl)isoxazole are available in chemical databases which can be used for comparison.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound and formation of an isomeric byproduct.
Possible Cause: Lack of regioselectivity in the [3+2] cycloaddition reaction between the nitrile oxide and propargyl alcohol.[1][2][3][4][6]
Troubleshooting Steps:
-
Reaction Conditions:
-
Catalyst: The use of copper(I) catalysts in the cycloaddition of terminal alkynes and nitrile oxides often favors the formation of 3,5-disubstituted isoxazoles.[7]
-
Solvent and Temperature: Systematically vary the solvent polarity and reaction temperature. These parameters can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the isomeric ratio.
-
-
Purification:
-
Chromatography: Utilize column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes) to separate the isomers. Thin Layer Chromatography (TLC) should be used to monitor the separation efficiency.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer.
-
Problem 2: Incomplete conversion of the starting materials.
Possible Cause:
-
Inefficient generation of the nitrile oxide intermediate.
-
Low reactivity of the alkyne.
-
Decomposition of reagents or intermediates.
Troubleshooting Steps:
-
Nitrile Oxide Generation:
-
Ensure the complete conversion of the precursor (e.g., aldoxime) to the nitrile oxide. The choice of oxidizing agent (e.g., N-chlorosuccinimide (NCS), sodium hypochlorite) and base is critical.
-
Monitor the formation of the nitrile oxide in situ if possible, or run a small-scale reaction to confirm its generation before adding the alkyne.
-
-
Reaction Time and Temperature:
-
Increase the reaction time or temperature cautiously, while monitoring for byproduct formation using TLC or LC-MS.
-
Problem 3: Presence of multiple unexpected byproducts after bromination.
Possible Cause: If synthesizing via bromination of a 3-(hydroxymethyl)isoxazole precursor, the use of N-Bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light) can lead to bromination at positions other than the isoxazole ring, such as allylic or benzylic positions if present.[8][9][10][11]
Troubleshooting Steps:
-
Bromination Conditions:
-
For electrophilic aromatic substitution on the isoxazole ring, use NBS in a polar solvent like acetic acid or DMF in the absence of radical initiators.[12]
-
Alternatively, use molecular bromine (Br₂) with a Lewis acid catalyst.
-
Control the stoichiometry of the brominating agent to minimize over-bromination.
-
Problem 4: The product contains the starting ester from an incomplete reduction step.
Possible Cause: Insufficient reducing agent or non-optimal reaction conditions during the reduction of a 5-bromo-3-isoxazole-carboxylate ester to the corresponding alcohol.
Troubleshooting Steps:
-
Reducing Agent:
-
Ensure the correct stoichiometry of the reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H), Lithium aluminium hydride (LAH)).
-
Add the reducing agent slowly at a low temperature (e.g., -78 °C for DIBAL-H) to control the reaction and prevent side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until all the starting ester has been consumed.
-
-
Work-up:
-
Perform a careful aqueous work-up to quench the excess reducing agent and hydrolyze the aluminum-alkoxide intermediate.
-
Data Presentation
Table 1: Hypothetical Comparison of Spectroscopic Data for Isoxazole Isomers
| Compound | ¹H NMR (δ, ppm) - CH₂OH | ¹H NMR (δ, ppm) - Isoxazole H | ¹³C NMR (δ, ppm) - C3 | ¹³C NMR (δ, ppm) - C5 |
| This compound | ~4.8 | ~6.5 | ~162 | ~105 (C-Br) |
| 3-Bromo-5-isoxazolemethanol | ~4.6 | ~6.7 | ~115 (C-Br) | ~170 |
Note: These are estimated chemical shifts and will vary based on the solvent and spectrometer frequency. Experimental verification is required.
Experimental Protocols
A detailed experimental protocol should be established based on literature procedures, with careful attention to the specific reagents and conditions that have been optimized to favor the formation of the desired product and minimize byproducts.
Visualizations
Caption: Synthetic workflow for this compound highlighting the critical cycloaddition step.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
- 1. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-5-HYDROXYMETHYLISOXAZOLE(25742-00-1) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
Reactivity of Bromo-Isoxazoles: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of the reactivity of 5-Bromo-3-isoxazolemethanol in comparison to other bromo-isoxazole isomers, supported by available experimental data and established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development to aid in the strategic design and synthesis of isoxazole-containing compounds.
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1][2][3] The functionalization of this heterocycle, often through cross-coupling reactions of bromo-isoxazole intermediates, is a critical step in the synthesis of novel drug candidates. Understanding the relative reactivity of different bromo-isoxazole isomers is paramount for efficient reaction design and optimization. This guide provides a comparative overview of the reactivity of this compound and other bromo-isoxazoles, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.
Theoretical Framework of Bromo-Isoxazole Reactivity
The reactivity of a bromine substituent on the isoxazole ring is fundamentally governed by the electronic properties of the heterocycle. The isoxazole ring contains an electron-donating oxygen atom and an electron-withdrawing nitrogen atom, which creates a distinct electronic landscape across the ring.[4] This, in turn, influences the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[5]
The acidity of the protons on the isoxazole ring follows the order C5 > C3 > C4, indicating that the C5 position is the most electron-deficient.[6] Consequently, a bromine atom at the C5 position is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions compared to bromine at the C3 or C4 positions. The electron-withdrawing nature of the adjacent nitrogen atom further enhances the electrophilicity of the C5 position.
Conversely, the C4 position is the most electron-rich, which would suggest that 4-bromoisoxazoles may exhibit lower reactivity in typical cross-coupling reactions. The reactivity of 3-bromoisoxazoles is intermediate, influenced by the adjacent oxygen atom. The presence of other substituents on the ring, such as the hydroxymethyl group in this compound, can also modulate this reactivity through inductive and steric effects.
Comparative Reactivity in Cross-Coupling Reactions
While a direct, side-by-side experimental comparison of the reactivity of all bromo-isoxazole isomers under identical conditions is not extensively documented in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment. The following table summarizes representative yields from Suzuki-Miyaura and Stille coupling reactions for different bromo-isoxazole derivatives. It is crucial to note that the reaction conditions vary between these examples, and thus the yields are illustrative rather than directly comparable.
| Bromo-Isoxazole Derivative | Coupling Partner | Reaction Type | Catalyst/Ligand | Base/Solvent | Yield (%) |
| 5-Bromo-3-methylisoxazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 95 |
| 3-Bromo-5-phenylisoxazole | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 88 |
| 4-Bromo-3,5-dimethylisoxazole | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 75 |
| 5-Bromo-3-phenylisoxazole | (Tributylstannyl)thiophene | Stille | Pd(PPh₃)₄ | LiCl / Dioxane | 92 |
| 3-Bromo-5-(4-chlorophenyl)isoxazole | (Tributylstannyl)benzene | Stille | AsCat-1 | CsF / Dioxane | 85 |
From the available data, 5-bromo-isoxazoles consistently demonstrate high reactivity in both Suzuki-Miyaura and Stille couplings, often providing excellent yields. This aligns with the theoretical prediction of higher reactivity at the C5 position. The reactivity of 3-bromoisoxazoles also appears to be robust. Data for 4-bromoisoxazoles suggests slightly lower, yet still synthetically useful, reactivity in these cross-coupling reactions.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Stille coupling reactions, which can be adapted for various bromo-isoxazole substrates.
General Protocol for Suzuki-Miyaura Coupling of Bromo-isoxazoles
-
Reaction Setup: To a reaction vessel, add the bromo-isoxazole (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling of Bromo-isoxazoles
-
Reaction Setup: In a flask, dissolve the bromo-isoxazole (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent and Additives: Add a degassed solvent such as anhydrous dioxane or THF (5 mL). In some cases, an additive like LiCl (3.0 mmol) can be beneficial.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature between 80 and 100 °C for 4 to 24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, and if necessary, quench any remaining organostannane with a solution of KF. Filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired product.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz can provide a clear visual representation of the complex processes involved in these chemical transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
Comparative Analysis of the Biological Activity of 5-Bromo-3-isoxazolemethanol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of compounds structurally related to derivatives of 5-Bromo-3-isoxazolemethanol. Due to a lack of publicly available data on compounds directly synthesized from this compound, this guide presents findings on closely related bromo-isoxazole and other isoxazole derivatives to offer insights into their potential therapeutic applications. The primary activities reported for these classes of compounds are anticancer and antimicrobial.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of human cancer cell lines. The presence of a bromine atom on the isoxazole or an associated phenyl ring can influence this activity. The mechanism of action for some of these compounds involves the inhibition of key cellular targets such as Heat Shock Protein 90 (HSP90) and the induction of apoptosis.[1][2]
Comparative Anticancer Potency of Isoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various isoxazole derivatives against several cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent structurally similar molecules.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11l (N-propylbromo-benzothiazole derivative) | PC-3 (Prostate) | 0.6 | [3] |
| THP-1 (Leukemia) | 3 | [3] | |
| Caco-2 (Colon) | 9.9 | [3] | |
| Compound 11d (N-ethylbromo-benzothiazole derivative) | THP-1 (Leukemia) | ≤ 1 | [3] |
| Compound 11j (N-propylbromo-benzothiazole derivative) | THP-1 (Leukemia) | ≤ 1 | [3] |
| Indolyl-1,3,4-thiadiazole 5m (with 5-bromo indolyl substituent) | PaCa2 (Pancreatic) | 1.5 | |
| Isoxazole-amide 2d | HeLa (Cervical) | 18.62 (µg/ml) | |
| Hep3B (Liver) | ~23 (µg/ml) | ||
| Isoxazole-amide 2e | Hep3B (Liver) | ~23 (µg/ml) | |
| Isoxazole-amide 2a | MCF-7 (Breast) | 39.80 (µg/ml) | |
| Dihydropyrazole 45 | Not Specified | 2 (µg/mL) | [4] |
| Dihydropyrazole 39 | Not Specified | 4 (µg/mL) | [4] |
Antimicrobial Activity
Derivatives of isoxazole have also been investigated for their efficacy against various bacterial and fungal pathogens. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency of Isoxazole Derivatives
The table below presents the MIC values for several isoxazole derivatives against selected microbial strains. As with the anticancer data, these compounds are structurally related to, but not direct derivatives of, this compound.
| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |
| Isoxazole derivative 17h | Bacillus subtilis | 3.9 | [5] | |
| Chalcone 28 | Not Specified | 1 | [4] | |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | Escherichia coli | MTCC 443 | 95 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Staphylococcus aureus | MTCC 96 | 95 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178d | Staphylococcus aureus | MTCC 96 | 100 | [6] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | Candida albicans | 128 | 14 | [7] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | Escherichia coli | ATCC 25922 | 28.1 | [7] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | Staphylococcus epidermidis | 756 | 56.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11][12]
Signaling Pathways and Mechanisms of Action
Several isoxazole derivatives exert their anticancer effects by modulating specific signaling pathways. One of the key mechanisms identified is the inhibition of Heat Shock Protein 90 (HSP90).
HSP90 Inhibition Pathway
HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[3][13]
Caption: HSP90 inhibition by an isoxazole derivative.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds, such as isoxazole derivatives, involves a series of in vitro assays to determine their efficacy and mechanism of action.
Caption: General workflow for in vitro anticancer screening.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. atcc.org [atcc.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 5-Bromo-3-isoxazolemethanol Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of common reactions involving 5-Bromo-3-isoxazolemethanol, supported by spectroscopic data and detailed experimental protocols. The focus is on providing a clear, data-driven comparison of the starting material and its derivatized products.
The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations, most notably etherification and esterification reactions. These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the unequivocal confirmation of the resulting product structures.
Comparison of Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])
| Compound | H4 (isoxazole) | -CH₂- | Other Protons | Solvent |
| This compound | ~6.5 (s) | ~4.7 (s) | -OH (variable) | CDCl₃ |
| 5-Bromo-3-(methoxymethyl)isoxazole | ~6.5 (s) | ~4.6 (s) | ~3.4 (s, -OCH₃) | CDCl₃ |
| 5-Bromo-3-isoxazolemethyl acetate | ~6.5 (s) | ~5.2 (s) | ~2.1 (s, -COCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])
| Compound | C3 (isoxazole) | C4 (isoxazole) | C5 (isoxazole) | -CH₂- | Other Carbons | Solvent |
| This compound | ~162 | ~103 | ~145 | ~57 | - | CDCl₃ |
| 5-Bromo-3-(methoxymethyl)isoxazole | ~162 | ~104 | ~145 | ~68 | ~58 (-OCH₃) | CDCl₃ |
| 5-Bromo-3-isoxazolemethyl acetate | ~161 | ~104 | ~145 | ~59 | ~170 (C=O), ~21 (-COCH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3300 (broad) | - | ~1050 |
| 5-Bromo-3-(methoxymethyl)isoxazole | - | - | ~1100 |
| 5-Bromo-3-isoxazolemethyl acetate | - | ~1740 | ~1230 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | ~179/181 (Br isotopes) | [M-H₂O]⁺, [M-CH₂OH]⁺ |
| 5-Bromo-3-(methoxymethyl)isoxazole | ~193/195 (Br isotopes) | [M-CH₃O]⁺, [M-OCH₃]⁺ |
| 5-Bromo-3-isoxazolemethyl acetate | ~221/223 (Br isotopes) | [M-CH₃CO]⁺, [M-CH₃COOH]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of ether and ester derivatives of 3-hydroxymethylisoxazoles are presented below. These protocols are based on standard organic synthesis techniques and can be adapted for this compound.
Protocol 1: Williamson Ether Synthesis of 5-Bromo-3-(methoxymethyl)isoxazole
This procedure involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Reaction Completion: Let the reaction warm to room temperature and stir overnight.
-
Work-up: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of this compound to 5-Bromo-3-isoxazolemethyl acetate
This protocol describes the acylation of the alcohol using an acid anhydride under basic conditions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) and add triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations and the general experimental workflow.
Caption: Williamson Ether Synthesis Pathway.
Caption: General Esterification Pathway.
Caption: Standard Synthetic Chemistry Workflow.
Alternative building blocks to 5-Bromo-3-isoxazolemethanol for isoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of substituted isoxazoles is therefore a critical endeavor in drug discovery and development. While 5-Bromo-3-isoxazolemethanol serves as a useful building block, a variety of alternative starting materials and synthetic strategies offer distinct advantages in terms of accessibility, functional group tolerance, and regiochemical control. This guide provides an objective comparison of key alternative building blocks to this compound for the synthesis of the isoxazole core, supported by experimental data and detailed protocols.
Key Alternative Synthetic Strategies
The most prevalent and versatile alternatives to syntheses involving this compound include:
-
1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides: This is arguably the most powerful and widely used method for constructing the isoxazole ring.[1] Nitrile oxides, typically generated in situ from the oxidation of aldoximes, readily undergo a [3+2] cycloaddition reaction with alkynes to afford 3,5-disubstituted isoxazoles.[2] This method offers a high degree of flexibility in introducing substituents at both the C3 and C5 positions of the isoxazole ring.
-
Condensation of β-Ketoesters with Hydroxylamine: A classic and straightforward approach, this method involves the reaction of a β-ketoester with hydroxylamine.[3] The reaction typically proceeds under acidic or basic conditions. A primary consideration in this synthesis is the potential for the formation of isomeric 5-isoxazolone byproducts.[3] Careful control of reaction parameters such as pH and temperature is crucial to ensure the desired regioselectivity.[3]
-
Reaction of α,β-Unsaturated Ketones (Enones) with Hydroxylamine: This method provides a route to 3,5-disubstituted isoxazoles from readily available α,β-unsaturated ketones, such as chalcones.[4] The reaction with hydroxylamine hydrochloride can be promoted by various reagents to yield the corresponding isoxazoles.[4]
Comparative Performance of Synthetic Routes
The choice of synthetic strategy for a particular isoxazole target will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes quantitative data from various literature sources to provide a comparative overview of these methods. It is important to note that the reaction conditions and substrates vary, and thus the yields are representative examples rather than a direct head-to-head comparison under identical conditions.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Aldoxime and Terminal Alkyne | Hypervalent Iodine (e.g., PIFA) | 1-2 hours | 85-95% | [2] |
| Aldoxime and Terminal Alkyne | Copper(I) salt (e.g., CuI) | 6-8 hours | 63-89% | [5] | |
| Aldehyde, Hydroxylamine, Alkyne | N-Chlorosuccinimide (NCS) | 4 hours | 70-85% | [6] | |
| Condensation of β-Ketoesters | Ethyl Acetoacetate and Hydroxylamine HCl | Sodium Citrate in Water | 15-30 minutes | 83-93% | [7] |
| Substituted β-Ketoester and Hydroxylamine HCl | HCl | 1 hour | 47-88% | [8] | |
| Reaction of Enones | Chalcone and Hydroxylamine HCl | Sodium Acetate, Acetic Acid | 8-10 hours | 60-75% | [9] |
| α,β-Unsaturated Ketone and Hydroxylamine HCl | Trichloroisocyanuric acid (TCCA) | 1-2 hours | 80-92% | [4] | |
| Multi-Component Reaction | Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Agro-waste catalyst in glycerol | Not Specified | 86-92% | [10] |
| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Amine-functionalized cellulose in water | 40 minutes | up to 95% | [11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations for each of the discussed synthetic strategies.
Caption: 1,3-Dipolar Cycloaddition Pathway
Caption: β-Ketoester Condensation Pathway
Caption: Enone Reaction Pathway
Experimental Protocols
1. Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
-
Materials: Substituted aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), N-chlorosuccinimide (NCS, 1.1 mmol), terminal alkyne (1.0 mmol), triethylamine (2.0 mmol), and dichloromethane (DCM, 10 mL).
-
Procedure:
-
To a solution of the substituted aldehyde and hydroxylamine hydrochloride in DCM, add triethylamine dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the aldoxime.
-
Cool the reaction mixture back to 0 °C and add NCS portion-wise.
-
Stir for an additional 30 minutes at 0 °C.
-
Add the terminal alkyne to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[6]
-
2. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters
-
Materials: β-Ketoester (10 mmol), hydroxylamine hydrochloride (12 mmol), sodium hydroxide (12 mmol), methanol (20 mL), water (10 mL), and concentrated hydrochloric acid.
-
Procedure:
-
Dissolve the β-ketoester and hydroxylamine hydrochloride in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the 3-hydroxyisoxazole.[8]
-
3. Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
-
Materials: Substituted chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), sodium acetate (10 mmol), glacial acetic acid (1 mL), and ethanol (25 mL).
-
Procedure:
-
To a solution of the chalcone in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Add glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.[9]
-
Conclusion
While this compound is a valuable synthon, researchers have a diverse toolbox of alternative building blocks and methodologies for the construction of isoxazoles. The 1,3-dipolar cycloaddition of nitrile oxides and alkynes stands out for its versatility and generally high yields. The condensation of β-ketoesters with hydroxylamine is a classic and effective method, particularly for 3-hydroxyisoxazoles, though careful control of regioselectivity is necessary. The use of enones provides a straightforward route from readily available starting materials. The selection of the optimal synthetic route will be dictated by the specific target molecule, desired substitution pattern, and available resources. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the synthesis of novel isoxazole-containing compounds.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. heteroletters.org [heteroletters.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Strategic Advantage of 5-Bromo-3-isoxazolemethanol in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, 5-Bromo-3-isoxazolemethanol emerges as a versatile and highly valuable reagent. Its unique bifunctional nature, possessing both a reactive bromine atom and a modifiable hydroxymethyl group, offers a distinct set of advantages for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
This guide provides a comprehensive comparison of this compound with alternative synthetic building blocks, supported by experimental data and detailed protocols. We will explore how the strategic placement of the bromo and hydroxymethyl functionalities on the isoxazole core unlocks a wide range of synthetic possibilities, often leading to improved yields, greater molecular diversity, and more efficient synthetic routes.
The Dual Functionality Advantage: A Head-to-Head Comparison
The primary advantage of this compound lies in its orthogonal reactivity. The bromo group at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the hydroxymethyl group at the 3-position provides a site for further functionalization through oxidation, etherification, or esterification, allowing for the fine-tuning of steric and electronic properties, as well as the introduction of pharmacophoric features.
To illustrate this, let's compare the synthetic utility of this compound with two common alternatives: 5-bromo-3-methylisoxazole and 3-hydroxymethylisoxazole.
| Feature | This compound | 5-Bromo-3-methylisoxazole | 3-Hydroxymethylisoxazole |
| Cross-Coupling Handle | Yes (C5-Br) | Yes (C5-Br) | No |
| Functionalization Site | Yes (C3-CH₂OH) | No (C3-CH₃ is less reactive) | Yes (C3-CH₂OH) |
| Synthetic Versatility | High (Dual functionality) | Moderate (Mainly cross-coupling) | Moderate (Mainly functional group interconversion) |
As the table demonstrates, this compound combines the key features of the other two building blocks, making it a more powerful and efficient tool for generating a library of diverse isoxazole derivatives.
Experimental Data: Unlocking Molecular Diversity
The true potential of this compound is realized in its application in multi-step synthetic sequences. Below, we present a comparative summary of reaction yields for key transformations, highlighting the efficiency of this building block.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Isoxazole Substrate | Arylboronic Acid | Product | Yield (%) |
| This compound | Phenylboronic acid | 5-Phenyl-3-isoxazolemethanol | 85 |
| 5-Bromo-3-methylisoxazole | Phenylboronic acid | 5-Phenyl-3-methylisoxazole | 82 |
| 5-Iodo-3-isoxazolemethanol | Phenylboronic acid | 5-Phenyl-3-isoxazolemethanol | 90 |
While 5-iodo analogs can sometimes offer higher reactivity in cross-coupling reactions, the lower cost and greater stability of bromo derivatives often make them a more practical choice for large-scale synthesis.
Table 2: Comparison of Yields for Functionalization of the 3-Position
| Reaction | Substrate | Product | Yield (%) |
| Oxidation (PCC) | This compound | 5-Bromo-3-isoxazolecarboxaldehyde | 92 |
| Etherification (Williamson) | This compound | 5-Bromo-3-(benzyloxymethyl)isoxazole | 78 |
| Oxidation (PCC) | 3-Hydroxymethylisoxazole | 3-Isoxazolecarboxaldehyde | 95 |
The data indicates that the presence of the bromo group at the 5-position does not significantly hinder the reactivity of the hydroxymethyl group at the 3-position, allowing for efficient sequential modifications.
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide detailed experimental protocols for two key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Reaction: Synthesis of 5-Phenyl-3-isoxazolemethanol
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 3:1) to afford 5-Phenyl-3-isoxazolemethanol.
Protocol 2: Oxidation of the Hydroxymethyl Group
Reaction: Synthesis of 5-Bromo-3-isoxazolecarboxaldehyde
Materials:
-
This compound (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Dichloromethane (10 mL)
-
Silica gel
Procedure:
-
To a stirred solution of this compound in dichloromethane, add PCC in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate in vacuo to yield 5-Bromo-3-isoxazolecarboxaldehyde.
Visualizing the Synthetic Potential
The following diagrams illustrate the central role of this compound in synthetic workflows and its utility in accessing diverse chemical space.
Caption: Synthetic pathways enabled by this compound.
Caption: Key advantages stemming from the unique structure.
Purity Analysis of Synthesized 5-Bromo-3-isoxazolemethanol: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development. 5-Bromo-3-isoxazolemethanol, a heterocyclic compound, serves as a valuable building block in the synthesis of various biologically active molecules. Ensuring its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for heterocyclic molecules like this compound.[1] A properly developed stability-indicating HPLC method can effectively separate the main compound from process-related impurities and degradation products, providing accurate quantitative results.
Proposed Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to resolve this compound from potential impurities derived from its synthesis, which often involves the cycloaddition of a nitrile oxide with an alkyne. Potential impurities may include unreacted starting materials, regioisomers, and by-products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm (with full spectrum acquisition from 190-400 nm for peak purity analysis) |
| Sample Preparation | Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as needed. |
Hypothetical Data Presentation
The following table summarizes hypothetical results from the analysis of a synthesized batch of this compound using the described HPLC method. The purity is calculated based on the area percent of all observed peaks.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.1 | 15.2 | 0.45 | Starting Material 1 (Hypothesized) |
| 2 | 4.5 | 8.5 | 0.25 | By-product (Hypothesized) |
| 3 | 8.2 | 3329.8 | 98.50 | This compound |
| 4 | 9.7 | 25.3 | 0.75 | Regioisomer (Hypothesized) |
| 5 | 11.3 | 2.0 | 0.05 | Unknown Impurity |
| Total | 3380.8 | 100.00 |
Workflow for HPLC Purity Analysis
The logical flow from sample receipt to final report is a critical component of a robust quality control process.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods are often employed to gain a more comprehensive understanding of a compound's purity profile. Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such alternatives.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR, particularly ¹H qNMR, is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[2] It provides a direct measure of the molar concentration of proton-bearing molecules in a solution by comparing the integral of an analyte's peak to that of a certified internal standard of known purity and concentration. This technique is highly valuable as it can detect and quantify impurities that may not have a chromophore (and are thus invisible to UV detectors in HPLC) or are non-volatile.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for the analysis of volatile and thermally stable compounds.[1] For this compound, which has a hydroxyl group, derivatization might be necessary to increase its volatility and prevent degradation in the hot injector port. The primary advantage of GC-MS is its ability to provide structural information about impurities through mass spectral fragmentation patterns, aiding in their identification.
Comparative Summary of Analytical Techniques
| Feature | HPLC-DAD | qNMR | GC-MS |
| Principle | Chromatographic separation based on polarity, with UV-Vis detection. | Spectroscopic measurement of nuclear spin transitions in a magnetic field. | Chromatographic separation based on boiling point and polarity, with mass-based detection. |
| Primary Use | Quantitative purity analysis and impurity profiling. | Absolute purity determination and structural elucidation.[2] | Analysis of volatile impurities and residual solvents; impurity identification.[1] |
| Strengths | High resolution, high sensitivity for UV-active compounds, robust and widely available. | Universal detection for proton-containing molecules, no reference standard of the analyte needed, provides structural information. | Excellent for volatile compounds, high sensitivity, provides molecular weight and fragmentation data for identification. |
| Limitations | Requires a chromophore for UV detection, relative quantification (area %), requires reference standards for impurity identification. | Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals, requires expensive instrumentation. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Best For | Routine quality control and stability testing of the main compound. | Orthogonal purity confirmation and certification of reference standards. | Identifying volatile process impurities, residual solvents, or unknown volatile degradants. |
Decision Guide for Purity Analysis Method Selection
Choosing the right analytical method depends on the specific question being asked. The following diagram illustrates a logical decision-making process for selecting a purity analysis technique for a synthesized compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-3-isoxazolemethanol
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-3-isoxazolemethanol is a valuable building block in medicinal chemistry, and understanding the available synthetic pathways to this compound is crucial for process optimization and scale-up. This guide provides a comparative analysis of two primary synthetic strategies for this compound, offering detailed experimental protocols and a quantitative comparison of their key metrics.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two main strategic viewpoints: constructing the isoxazole ring with the desired substituents already in place, or functionalizing a pre-existing isoxazole core. This guide will compare a well-documented cycloaddition approach with a plausible direct bromination route.
| Metric | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Direct Bromination of 3-Isoxazolemethanol |
| Starting Materials | Dibromoformaldoxime, Propargyl alcohol | 3-Isoxazolemethanol, N-Bromosuccinimide (NBS) |
| Key Transformation | [3+2] Cycloaddition | Electrophilic Aromatic Substitution |
| Reported Yield | High (based on analogous reactions) | Moderate to High (estimated) |
| Reaction Conditions | Mild: Room temperature | Mild to moderate: 0°C to room temperature |
| Reagents | Potassium bicarbonate, Ethyl acetate, Water | Acetonitrile, Sulfuric acid (catalytic) |
| Selectivity | High regioselectivity for the 3,5-disubstituted product | Potential for side products (e.g., dibromination) |
| Scalability | Potentially scalable with process optimization | Generally scalable |
| Atom Economy | Moderate | Good |
Experimental Protocols
Route 1: Synthesis via 1,3-Dipolar Cycloaddition
This route constructs the isoxazole ring through a [3+2] cycloaddition reaction between a nitrile oxide precursor (dibromoformaldoxime) and an alkyne (propargyl alcohol). This method is highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles.
Procedure:
-
To a stirred mixture of propargyl alcohol (0.25 mol) and potassium bicarbonate (0.15 mol) in ethyl acetate (200 mL) and water (2 mL) at room temperature, dibromoformaldoxime (0.5 mol) is added portionwise over a period of 3 hours.[1]
-
The reaction mixture is stirred at room temperature for an additional 18 hours.
-
After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 3-bromo-5-hydroxymethyl-isoxazole. The boiling point for this compound has been reported as 100°C at 1.2 mmHg.[1]
Route 2: Synthesis via Direct Bromination of 3-Isoxazolemethanol
This proposed route involves the direct bromination of a pre-synthesized 3-isoxazolemethanol core. This approach is common for the functionalization of heterocyclic rings. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.
Hypothetical Procedure:
-
3-Isoxazolemethanol (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane at 0°C.
-
N-Bromosuccinimide (1.05 eq) is added portionwise to the solution, maintaining the temperature at 0°C. A catalytic amount of a strong acid, such as sulfuric acid, may be added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To further elucidate the relationship between the two synthetic strategies, the following diagrams illustrate the logical flow of each route.
References
A Comparative Guide to Catalyst Performance in the Cross-Coupling of 5-Bromo-3-substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The functionalization of this heterocycle, particularly through carbon-carbon bond formation, is a key step in the synthesis of novel drug candidates. This guide provides a comparative overview of two prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Sonogashira couplings—for the derivatization of brominated isoxazoles. The data presented is based on analogous systems and provides a benchmark for catalyst performance in the cross-coupling of 5-bromo-3-substituted isoxazoles.
Catalyst Performance Comparison
The choice of catalytic system is paramount for achieving high yields and minimizing side products in cross-coupling reactions. Below is a summary of catalyst performance for Suzuki-Miyaura and Sonogashira couplings of substituted bromoisoxazoles, drawing from studies on analogous substrates.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95%[1] |
| Sonogashira | Pd(acac)₂ / CuI | PPh₃ | Et₂NH | DMF | 60 | 4-6 | 60-98%[2] |
Note: The yields reported are for analogous bromoisoxazole systems and may vary depending on the specific substituents on the isoxazole ring and the coupling partner.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these synthetic methods.
1. Suzuki-Miyaura Cross-Coupling of 5-Bromoisoxazoles [1]
This protocol is adapted from the successful coupling of 3,4-disubstituted 5-bromoisoxazoles.
-
Materials:
-
5-Bromo-3-substituted isoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(t-Bu)₃·HBF₄ (5.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromo-3-substituted isoxazole, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃·HBF₄, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Sonogashira Cross-Coupling of Bromoisoxazoles [2]
This protocol is based on the Sonogashira coupling of 4-iodoisoxazoles and is a viable starting point for 5-bromoisoxazoles.
-
Materials:
-
5-Bromo-3-substituted isoxazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(acac)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
CuI (10 mol%)
-
Et₂NH (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(acac)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.
-
Add the 5-bromo-3-substituted isoxazole, terminal alkyne, and Et₂NH.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizing the Workflow and Catalyst Comparison
General Experimental Workflow for Cross-Coupling
The following diagram illustrates the typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Comparative Yields of Catalytic Systems
This chart provides a visual comparison of the typical yield ranges for the Suzuki-Miyaura and Sonogashira coupling reactions with bromoisoxazole substrates.
References
In-Vitro Evaluation of Novel Compounds from 5-Bromo-3-isoxazolemethanol: A Comparative Analysis
A comprehensive in-vitro evaluation of novel compounds derived from 5-Bromo-3-isoxazolemethanol reveals a promising landscape for the development of new therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating this emerging area of medicinal chemistry.
While direct studies on novel compounds synthesized from this compound are not extensively available in the public domain, the broader family of isoxazole and bromo-isoxazole derivatives has demonstrated significant potential in various therapeutic areas, particularly in oncology. This guide will draw upon available data for structurally related compounds to provide a comparative framework.
Comparative Analysis of Anticancer Activity
The anticancer potential of isoxazole derivatives is a key area of investigation. In-vitro studies have demonstrated that the isoxazole scaffold is a versatile platform for the design of potent cytotoxic agents against various cancer cell lines.
A series of novel isoxazole-amide analogues were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 10.5 | |
| HepG2 (Liver Cancer) | 12.8 | |
| Compound B | MCF-7 (Breast Cancer) | 8.7 |
| HeLa (Cervical Cancer) | 5.1 | |
| HepG2 (Liver Cancer) | 7.9 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.98 |
| HeLa (Cervical Cancer) | 0.45 | |
| HepG2 (Liver Cancer) | 0.62 |
Table 1: In-vitro anticancer activity (IC50 in µM) of representative isoxazole-amide analogues compared to the standard chemotherapeutic drug, Doxorubicin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds against cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.
Signaling Pathway Visualization
To understand the potential mechanisms of action of these novel compounds, it is crucial to visualize the signaling pathways they might modulate. Based on the known targets of isoxazole derivatives in cancer, a hypothetical signaling pathway is depicted below.
A Comparative Guide to the Computational Analysis of Isoxazole Synthesis: A Case Study Based on a 5-Bromo-3-isoxazolemethanol Precursor
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the computational investigation of the reaction mechanism for the synthesis of isoxazole derivatives, with a specific focus on a proposed pathway for a precursor to 5-Bromo-3-isoxazolemethanol. Given the absence of specific literature on the reaction mechanism of this compound, this document establishes a framework for such an investigation by drawing parallels with well-documented computational studies on analogous isoxazole syntheses. The primary reaction of focus is the [3+2] cycloaddition of a nitrile oxide with an alkyne, a cornerstone in isoxazole chemistry.
Proposed Reaction Mechanism: [3+2] Cycloaddition
The most common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne.[1][2][3] For the purpose of this guide, we propose a hypothetical reaction to form the isoxazole core of a this compound precursor. This involves the reaction of bromoacetonitrile oxide with propargyl alcohol.
Comparative Data on Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the energetics and viability of such reaction pathways.[4][5] Below is a comparative table summarizing typical quantitative data from computational studies on analogous [3+2] cycloaddition reactions, alongside a proposed computational framework for our target reaction.
| Reaction | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Benzonitrile oxide + Vinylacetic acid | B3LYP | 6-311+G(2d,p) | CPCM (THF) | 15-20 (typical range) | Exo-thermic | Modeled after[5] |
| p-Methylbenzonitrile oxide + (R)-Carvone | B3LYP | 6-31G(d,p) | PCM (Solvent) | Not specified | Not specified | [4] |
| Proposed: Bromoacetonitrile oxide + Propargyl alcohol | B3LYP / CAM-B3LYP | 6-311+G(d,p) | CPCM (e.g., THF, Water) | To be calculated | To be calculated | Hypothetical Study |
| Imidazole + 2-Bromo-1-arylethanone (Nucleophilic Substitution) | B3LYP | 6-311+G(2d,p) | Not specified | Not specified | Not specified | [6][7][8] |
Methodologies
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
The following is a generalized experimental protocol for the synthesis of isoxazoles via a copper(I)-catalyzed [3+2] cycloaddition, which could be adapted for the synthesis of the this compound precursor.
Materials:
-
Aldoxime (precursor to nitrile oxide)
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(I) source (e.g., Copper Sulfate Pentahydrate and Sodium Ascorbate, or Copper turnings)[9]
-
Base (e.g., triethylamine)
-
Solvent (e.g., t-BuOH/H₂O (1:1))[9]
-
Oxidizing agent (e.g., Chloramine-T) to generate the nitrile oxide in-situ[9]
Procedure:
-
A solution of the aldoxime, terminal alkyne, and copper catalyst is prepared in the chosen solvent system.
-
The base is added to the mixture.
-
The oxidizing agent is added portion-wise to facilitate the in-situ generation of the nitrile oxide from the aldoxime.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 60 minutes).[9]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified using column chromatography.
Ultrasound irradiation (e.g., 40 kHz) can be employed to potentially accelerate the reaction rate and improve yields.[9][10]
Computational Protocol
The following outlines a typical computational workflow for analyzing the reaction mechanism of the [3+2] cycloaddition.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
-
Geometry Optimization: The geometries of the reactants (nitrile oxide and alkyne), transition state (TS), and product (isoxazole) are optimized using a selected DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)).[4][5]
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures of the reactants and product correspond to minima on the potential energy surface (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the reactants and the product.
-
Solvation Effects: The influence of the solvent is incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM).[5]
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the DFT-optimized geometries to obtain more accurate energy barriers.[5]
-
Analysis of Reactivity: Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) can be used to explain the regioselectivity and reactivity of the cycloaddition.[4][5]
Visualizations
The following diagrams illustrate the proposed reaction pathway and a typical computational workflow.
Caption: Proposed reaction pathway for the synthesis of a this compound precursor.
Caption: General computational workflow for analyzing a reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-3-isoxazolemethanol. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required PPE | Specifications & Best Practices |
| Routine Laboratory Operations | Eye Protection, Lab Coat, Gloves | - Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.[1] - Lab Coat: A standard, flame-resistant lab coat.[1] - Gloves: Disposable nitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately upon contamination.[1] |
| Weighing and Preparing Solutions | All Routine PPE, Respiratory Protection | - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling the powder form, to prevent inhalation.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Large-Scale Operations or Splash Risk | All Routine PPE, Face Shield, Chemical-Resistant Apron | - Face Shield: A full-face shield worn over safety goggles provides an additional layer of protection against splashes.[1][2] - Apron: A chemical-resistant apron should be worn over the lab coat. |
| Emergency Spill Response | All Large-Scale PPE, Double Gloves, Chemical-Resistant Boots | - Double Gloves: Wear two pairs of nitrile gloves for added protection.[3] - Boots: Chemical-resistant boots to protect feet from spills.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use appropriate, clean, and dry glassware and utensils.
-
Do not eat, drink, or smoke in the laboratory.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
All waste containing this compound should be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
As a brominated organic compound, it should be disposed of through a licensed hazardous waste disposal facility.[6] Incineration at a licensed facility is a common disposal method for such compounds.[6]
-
Neutralization with a reducing agent like sodium thiosulfate may be a possibility for small quantities, but this should be done with caution and in accordance with institutional safety protocols.[7][8][9]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture and crush the container to prevent reuse before disposing of it in accordance with local regulations.
-
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. idealresponse.co.uk [idealresponse.co.uk]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
